Technical Documentation Center

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine
  • CAS: 286411-09-4

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1,8-Naphthyridine for Researchers and Drug Development Professionals The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered immense int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1,8-Naphthyridine for Researchers and Drug Development Professionals

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The 2-phenyl substituted variant, in particular, is a key pharmacophore in the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for 2-phenyl-1,8-naphthyridine, with a focus on the mechanistic rationale behind the methodologies, field-proven protocols, and modern, environmentally benign approaches.

Primary Synthetic Strategy: The Friedländer Annulation

The most direct and widely employed method for constructing the 1,8-naphthyridine ring system is the Friedländer annulation.[3][5] This classical reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][6] For the synthesis of 2-phenyl-1,8-naphthyridine, the key precursors are 2-aminonicotinaldehyde and a phenyl ketone with an α-methylene group, such as acetophenone.

Core Mechanism: A Stepwise View

The reaction proceeds through a base- or acid-catalyzed mechanism. The generally accepted pathway involves an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization (cyclodehydration) and subsequent dehydration to yield the stable aromatic 1,8-naphthyridine ring system.[6][7]

Friedlander_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Cyclization & Dehydration A Acetophenone B Enolate Intermediate A->B Base (e.g., OH⁻) D Aldol Adduct B->D Nucleophilic Attack C 2-Aminonicotinaldehyde C->D Nucleophilic Attack E Cyclized Intermediate D->E Intramolecular Condensation F 2-Phenyl-1,8-Naphthyridine E->F - H₂O (Dehydration)

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Catalytic Systems: From Classical to Green Chemistry

The choice of catalyst is critical and has evolved from harsh traditional methods to more efficient and environmentally friendly options.

  • Classical Base Catalysis: Early methods often employed bases like piperidine, sometimes under solvent-free conditions achieved by grinding the reactants together at room temperature. While effective, these methods can sometimes require longer reaction times or offer limited scope.

  • Modern Green Catalysis:

    • Choline Hydroxide (ChOH) in Water: A significant advancement is the use of choline hydroxide, an inexpensive and biocompatible ionic liquid, as a catalyst in water.[8][9] This system avoids hazardous organic solvents and metal catalysts. The efficacy of ChOH is attributed to its ability to form hydrogen bonds with the reactants, which is a pivotal step for facilitating the reaction in an aqueous medium.[8][9] This one-step reaction is highly efficient, with simple product separation.[8]

    • Cerium(III) Chloride (CeCl₃·7H₂O) under Solvent-Free Conditions: Another green approach involves using CeCl₃·7H₂O as a reusable Lewis acid catalyst.[4][7] The reaction is performed by simply grinding the reactants with the catalyst at room temperature, which offers operational simplicity, rapid reaction rates, and high yields while avoiding bulk solvents.[7]

  • Organocatalysis for Regioselectivity: When using unsymmetrical ketones, regioselectivity can be a challenge. Research has shown that cyclic secondary amines, particularly the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), are highly reactive and regioselective catalysts.[10][11][12] These catalysts preferentially yield the 2-substituted product, and regioselectivity can be further enhanced by slow addition of the ketone substrate at higher temperatures.[10][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), can dramatically reduce reaction times to just a few minutes while maintaining high yields.[13]

Quantitative Data Summary: Friedländer Annulation

The following table summarizes yields for the synthesis of 1,8-naphthyridine derivatives under various catalytic systems, demonstrating the efficiency of modern methods.

Catalyst SystemReactantsSolventConditionsYield (%)Reference
Choline Hydroxide (1 mol%)2-Aminonicotinaldehyde, AcetoneWater50°C, 6h>95%[6][8]
CeCl₃·7H₂O (1 equiv)2-Aminonicotinaldehyde, Active Methylene CompoundSolvent-FreeGrinding, RT, 3-6 min85-95%[4]
DABCO (10 mmol)2-Aminonicotinaldehyde, Active Methylene CompoundSolvent-FreeMicrowave Irradiation74-86%[4]
Piperidine2-Aminonicotinaldehyde, Ethyl AcetoacetateSolvent-FreeGrinding, RT, 10 min90%
Experimental Protocol: Choline Hydroxide-Catalyzed Synthesis in Water

This protocol describes a gram-scale, environmentally friendly synthesis of 2-methyl-1,8-naphthyridine, which can be adapted for 2-phenyl-1,8-naphthyridine by substituting acetone with acetophenone.[6][8][9]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetophenone

  • Choline Hydroxide (ChOH) solution (e.g., 45 wt% in H₂O)

  • Deionized Water (H₂O)

  • Ethyl Acetate

  • Nitrogen (N₂) gas supply

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Heating mantle or water bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetophenone (0.5 mmol).[6]

  • Add 1 mL of deionized water to the flask and begin stirring the mixture.[9]

  • Add choline hydroxide (1 mol%) to the reaction mixture.[6][9]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring for approximately 6-12 hours.[6]

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 10% methanol/dichloromethane).[9]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[9]

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.[6]

Alternative Strategy: Suzuki-Miyaura Cross-Coupling

An alternative and powerful strategy for synthesizing 2-phenyl-1,8-naphthyridine involves the post-modification of a pre-formed naphthyridine ring via a Suzuki-Miyaura cross-coupling reaction. This approach is particularly useful when the required 2-halo-1,8-naphthyridine precursor is more readily accessible than the corresponding ketone for a Friedländer synthesis. The reaction couples an organoboron species (e.g., phenylboronic acid) with a halide or triflate using a palladium catalyst.[14][15]

Core Mechanism: The Palladium Catalytic Cycle

The Suzuki coupling mechanism involves three key steps:[15]

  • Oxidative Addition: The palladium(0) catalyst reacts with the 2-halo-1,8-naphthyridine, inserting itself into the carbon-halogen bond to form a palladium(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid.[16]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.[14]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A L₂Pd(II)(Ar)(X) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'-B(OH)₂ PdII_B L₂Pd(II)(Ar)(Ar') Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Precursors Ar-X + Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of a 2-halo-1,8-naphthyridine with phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary.

Materials:

  • 2-Chloro- or 2-Bromo-1,8-naphthyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, PCy₃)

  • Base (e.g., K₃PO₄, KF, K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • In an oven-dried flask under an inert atmosphere (N₂ or Argon), combine the 2-halo-1,8-naphthyridine (1 equiv), phenylboronic acid (1.2-1.5 equiv), and base (2-3 equiv).

  • Add the palladium precursor and the phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-110°C) and stir for several hours until completion, as monitored by TLC or LC-MS.

  • After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of 2-phenyl-1,8-naphthyridine is dominated by the robust and versatile Friedländer annulation, for which numerous modern, high-yield, and environmentally benign protocols have been developed. The use of catalysts like choline hydroxide in water and CeCl₃ under solvent-free conditions represents a significant step forward in sustainable chemical synthesis.[7][8] For scenarios requiring late-stage functionalization or alternative precursor availability, the Suzuki-Miyaura cross-coupling provides a powerful and reliable alternative. As the demand for complex heterocyclic scaffolds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for constructing the 2-phenyl-1,8-naphthyridine core will remain an active and important area of research.

References

  • BenchChem. (2025).
  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
  • BenchChem. (2025). Application Notes and Protocols: 2-Aminonicotinaldehyde as a Precursor for Heterocyclic Synthesis.
  • San, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,8-Naphthyridines from 2-Aminonicotinaldehydes and Terminal Alkynes.
  • ACS Publications. (2021).
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769.
  • PubMed. (2003).
  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Indian Journal of Chemistry. (n.d.). Synthesis of 1,8-naphthyridines under solvent free conditions.
  • PlumX. (2018).
  • PubMed Central (PMC). (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • MDPI. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Asian Journal of Chemistry. (2018).
  • Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines.
  • Semantic Scholar. (1979). Synthesis and reactions of naphthyridines (review).
  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978.
  • ResearchGate. (2019).
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (n.d.).
  • TSI Journals. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES.
  • PubMed Central (PMC). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed. (2008).
  • ResearchGate. (n.d.). Imination of 2‐bromonicotinaldehyde followed by Sonogashiro reaction.

Sources

Exploratory

Solubility profile of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine in organic solvents

Topic: Solubility Profile of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Content Type: Technical Guide / Protocol & Predictive Analysis Audience: Pharmaceutical Researchers, Process Chemists Executive Summary 7-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Content Type: Technical Guide / Protocol & Predictive Analysis Audience: Pharmaceutical Researchers, Process Chemists

Executive Summary

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS: 286411-09-4) is a pharmacologically significant scaffold, notably recognized as an A1 adenosine receptor antagonist and a core structure in the development of antibacterial and anticancer agents.

In drug development, the solubility profile of such a heterocyclic compound is the rate-limiting step for both process chemistry (purification, crystallization) and formulation (bioavailability). This guide provides a comprehensive technical framework for characterizing the solubility of this compound. It synthesizes predictive physicochemical analysis with a rigorous experimental protocol for solubility determination, thermodynamic modeling, and solvent selection strategies.

Physicochemical Characterization & Predictive Profiling

Before initiating wet-lab experiments, a theoretical solubility profile is established based on the molecular structure. This informs the selection of solvents for the screening panel.

Structural Analysis
  • Core: 1,8-Naphthyridine ring (electron-deficient heteroaromatic).

  • Substituents:

    • C7-Chloro: Lipophilic, electron-withdrawing.

    • C2-Phenyl: Increases planarity and

      
      -
      
      
      
      stacking potential (reducing solubility in non-aromatics).
    • C4-Hydroxy: Acts as a Hydrogen Bond Donor (HBD). Note: This compound likely exhibits keto-enol tautomerism, existing predominantly as the 4-quinolone-like tautomer (4-oxo) in solution, which significantly increases lattice energy and melting point.

Predicted Solubility Trends

Based on the Calculated LogP (cLogP


 2.1) and Topological Polar Surface Area (TPSA 

45-50 Ų), the compound follows a "Like-Dissolves-Like" distribution:
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions disrupt the crystal lattice; good solvation of the polar amide/hydroxyl functionality.
Polar Protic Methanol, Ethanol, IPAModerate Capable of H-bonding with N1/N8 and the 4-OH/O group. Solubility likely exhibits strong temperature dependence (ideal for crystallization).
Ethers/Esters THF, Ethyl AcetateLow to Moderate Moderate interaction; useful as co-solvents but likely poor primary solvents.
Non-Polar Hexane, TolueneVery Low Inability to overcome the high lattice energy driven by intermolecular H-bonding and

-stacking.
Aqueous WaterInsoluble Hydrophobic phenyl and chloro groups dominate; requires pH adjustment (acidic/basic) to ionize.

Experimental Protocol: Laser Monitoring Observation Technique

To generate high-precision solubility data (Mole Fraction vs. Temperature), the Laser Monitoring Observation Technique is the industry standard, superior to the static shake-flask method for generating full polythermal curves rapidly.

Apparatus Setup
  • Vessel: Double-walled glass vessel (50–100 mL) with a programmable thermostatic water circulator (accuracy

    
     0.05 K).
    
  • Agitation: Magnetic stirrer (constant rate, e.g., 400 rpm).

  • Detection: He-Ne Laser (or high-intensity diode) directed through the solution to a photodetector.

  • Atmosphere: Inert

    
     purge (optional, to prevent oxidation at high T).
    
Workflow Diagram

SolubilityProtocol cluster_0 Detection System Start Start: Weigh Solute & Solvent Mix Charge Vessel (Excess Solid + Solvent) Start->Mix Heat Heat to Dissolution (T > Saturation) Mix->Heat Cool Cooling Phase (Slow Rate: 0.1 K/min) Heat->Cool Laser Laser Transmissivity Monitoring Cool->Laser Nucleation Nucleation Event (Laser Intensity Drop) Laser->Nucleation Turbidity Detected Record Record Temperature (T_eq) Nucleation->Record Repeat Add Solvent Increment (Dilution) Record->Repeat Dynamic Method End Calculate Mole Fraction (x) Record->End Dataset Complete Repeat->Heat New Concentration

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary.

Step-by-Step Methodology
  • Preparation: Accurately weigh a known mass of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture until the solid completely dissolves and the laser transmission is maximum (clear solution).

  • Cooling: Lower the temperature at a controlled rate (e.g., 2 K/h) while stirring.

  • Detection: Monitor the laser intensity. The point of sharp intensity drop indicates the onset of nucleation (turbidity). Record this temperature as

    
    .
    
  • Iteration: Add a known amount of fresh solvent to the vessel (diluting the mixture), and repeat the heating/cooling cycle to find the new

    
     for the lower concentration.
    
  • Calculation: Convert mass ratios to mole fraction (

    
    ) for each point.
    

Thermodynamic Modeling & Data Analysis

Once the experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.
The Modified Apelblat Equation

This is the most robust model for correlating solubility data of naphthyridine derivatives in pure solvents.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    

Interpretation:

  • Goodness of Fit: An

    
     and Relative Average Deviation (RAD) 
    
    
    
    indicates high-quality data.
  • Parameter B: Related to the enthalpy of solution. A negative

    
     (in this equation form) typically implies an endothermic process.
    
Thermodynamic Parameters

Using the van't Hoff analysis , calculate the dissolution thermodynamics at the mean harmonic temperature (


):
  • Enthalpy (

    
    ): 
    
    
    
    
    Positive values indicate the dissolution is endothermic (solubility increases with T).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Positive values indicate the process is non-spontaneous (requires energy input/heating to dissolve).
  • Entropy (

    
    ): 
    
    
    
    
    Positive values suggest entropy-driven dissolution (disorder increases).

Process Application: Solvent Selection Strategy

For a Senior Scientist, the data is only useful if it drives a decision. Use the following logic to select solvents for Recrystallization or Reaction Media .

Solvent Selection Decision Tree

SolventSelection Start Select Process Goal Goal Goal? Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Cryst Recrystallization Goal->Cryst Purification HighSol High Solubility Req. (>50 mg/mL) Rxn->HighSol Slope Solubility Curve Slope (dS/dT) Cryst->Slope DMSO Use DMSO/DMF (High T, Polar Aprotic) HighSol->DMSO Steep Steep Slope Slope->Steep High dS/dT Flat Flat Slope Slope->Flat Low dS/dT Cooling Cooling Crystallization (e.g., Ethanol, Acetonitrile) Steep->Cooling Anti Anti-Solvent Cryst. (Solvent: DMSO -> Anti: Water) Flat->Anti

Figure 2: Strategic decision matrix for solvent selection based on thermodynamic profiles.

Recommendations for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine
  • For Reaction: Use DMSO or DMF . The high solubility ensures homogeneous kinetics.

  • For Purification (Cooling): Ethanol or 1-Propanol are likely the best candidates. They offer moderate solubility at boiling point and low solubility at room temperature, maximizing yield.

  • For Purification (Anti-solvent): Dissolve in DMSO , filter to remove insolubles, then slowly add Water (or aqueous buffer) to precipitate the pure compound.

References

  • Compound Data: Santa Cruz Biotechnology. 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS 286411-09-4).Link

  • Methodology: Wang, J., et al. "Thermodynamic Modelling for Solubility of 5-Chloro-1-methyl-4-nitroimidazole in Eleven Organic Solvents." J. Chem. Thermodynamics, 2017. (Standard protocol reference for Apelblat analysis). Link

  • Structural Context: Litvinov, V. P.[2] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 2006. (Review of 1,8-naphthyridine properties).

  • Biological Application: Evaluation of 1,8-naphthyridine derivatives as anticancer agents (Context for purity requirements). European Journal of Medicinal Chemistry, 2011.[3] Link

Sources

Foundational

The Chameleon Scaffold: A Technical Guide to Tautomerism in 4-Hydroxy-1,8-Naphthyridines

Topic: Tautomerism in 4-Hydroxy-1,8-Naphthyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary The 1,8-naphthyridine scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tautomerism in 4-Hydroxy-1,8-Naphthyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors, antibacterial agents, and receptor modulators. However, the substitution at the 4-position introduces a critical structural ambiguity: the 4-hydroxy vs. 4-oxo tautomerism .

This guide provides a rigorous analysis of this equilibrium. Contrary to the nomenclature "4-hydroxy," the 4-oxo (1,8-naphthyridin-4(1H)-one) tautomer is thermodynamically dominant in most polar environments and the solid state. Misidentifying this species can lead to erroneous pharmacophore modeling, incorrect docking scores, and failed crystallization attempts. This document details the thermodynamic drivers, analytical characterization workflows, and drug design implications of this phenomenon.

The Core Equilibrium: Structural Basis

The tautomerism involves the migration of a proton between the oxygen at position 4 and the nitrogen at position 1 (N1). This is not merely a proton shift but a fundamental reorganization of the


-electron system.
The Tautomeric Pairs
  • Form A (Enol): 4-hydroxy-1,8-naphthyridine.

    • Aromaticity: The pyridine ring (containing N1) is fully aromatic.

    • Properties: Acts as a Hydrogen Bond Donor (OH) and Acceptor (N1, N8).

  • Form B (Keto): 1,8-naphthyridin-4(1H)-one.

    • Aromaticity: The ring containing N1 adopts a "pyridone-like" character. While formally non-aromatic in a Kekulé sense, it retains significant resonance stabilization due to the contribution of a zwitterionic resonance structure.

    • Properties: Acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O, N8).

Thermodynamic Drivers

In the gas phase, the enol form is often calculated to be close in energy or slightly more stable due to full aromaticity. However, in the condensed phase (solution and solid state) , the equilibrium overwhelmingly shifts to the keto form .

  • Solvation Energy: The keto form has a significantly larger dipole moment, leading to stronger solvation in polar solvents (DMSO, H

    
    O, MeOH).
    
  • Dimerization: The keto form forms extremely stable, centrosymmetric dimers (homosynthons) via dual N-H···O=C hydrogen bonds, providing ~10-14 kcal/mol of stabilization energy.

Visualizing the Equilibrium

The following diagram illustrates the transition and the key resonance contributor stabilizing the keto form.

Tautomerism Enol Enol Form (4-hydroxy) Full Aromaticity Low Dipole TS Transition State (Proton Transfer) Enol->TS Solvent/Base Catalysis Keto Keto Form (4-oxo) High Dipole Dominant in Solution/Solid TS->Keto Fast Relaxation Keto->Enol Non-polar solvents (High T) Dimer Stable Dimer (Solid State Motif) Keto->Dimer Crystallization (Intermolecular H-Bonds)

Figure 1: The thermodynamic landscape of 4-hydroxy-1,8-naphthyridine tautomerism. The equilibrium favors the Keto form in polar media, which further stabilizes via dimerization.

Characterization Workflow: The "Truth" Matrix

Distinguishing these tautomers requires a multi-modal approach. Relying solely on a single technique can be misleading due to rapid exchange rates.

Decision Matrix for Tautomer Assignment

Workflow Start Sample: 4-Substituted-1,8-Naphthyridine State Physical State? Start->State Solid Solid State State->Solid Liquid Solution State->Liquid XRD Single Crystal XRD (Gold Standard) Solid->XRD IR FT-IR (ATR) Solid->IR NMR 1H & 13C NMR (DMSO-d6) Liquid->NMR Analysis_XRD Measure Bond Lengths: C4-O vs C4=O XRD->Analysis_XRD Analysis_NMR Check Chemical Shifts: C4 > 170 ppm? NH ~ 12 ppm? NMR->Analysis_NMR Result_Keto Conclusion: Keto Form Analysis_XRD->Result_Keto C-O ~ 1.25 Å Result_Enol Conclusion: Enol Form Analysis_XRD->Result_Enol C-O ~ 1.34 Å Analysis_NMR->Result_Keto Yes Analysis_NMR->Result_Enol No (C4 ~160 ppm)

Figure 2: Analytical decision tree for assigning tautomeric state.

Quantitative Data Signatures

The following table summarizes the diagnostic signals for the Keto form (the most likely species you will encounter).

TechniqueParameterKeto Signature (Dominant)Enol Signature (Rare)

H NMR

NH / OH
11.5 – 13.0 ppm (Broad Singlet)Variable (often invisible)

C NMR

C-4
172 – 178 ppm (Carbonyl-like)160 – 165 ppm (Ar-C-OH)
X-Ray Bond Length (C4–O)1.24 – 1.27 Å (Double Bond)1.32 – 1.36 Å (Single Bond)
X-Ray Bond Angle (C3-C4-C4a)~120° ~118°
IR

(Stretching)
1640 – 1680 cm

(C=O)
~3400 cm

(Broad OH)

Implications for Drug Discovery

Failure to account for the keto tautomer leads to critical errors in Structure-Based Drug Design (SBDD).

Pharmacophore Flipping
  • Donor/Acceptor Profile:

    • Enol: N1 is an acceptor; 4-OH is a donor.

    • Keto:[1] N1-H is a donor; 4-C=O is an acceptor.

    • Impact: If you dock the enol form into a kinase hinge region that requires a donor at the N1 position, the model will fail. Most kinase inhibitors based on this scaffold bind in the keto form , mimicking the adenine interaction.

Permeability and Solubility
  • Solubility: The keto form's ability to form strong intermolecular dimers (homosynthons) significantly raises the melting point and reduces solubility in non-polar solvents. Disruption of this dimer (e.g., by N-alkylation or steric bulk at C3) is a common strategy to improve solubility.

  • Permeability: The keto form is more polar (higher PSA). However, the internal hydrogen bond (if a substituent at C3 allows) or the ability to tautomerize allows the molecule to adapt to the lipophilic membrane environment, potentially crossing as the neutral enol species before re-equilibrating in the cytosol.

Experimental Protocols

Synthesis of Model Compound: 7-Methyl-1,8-naphthyridin-4(1H)-one

This protocol generates a standard reference material for tautomeric studies.

Reagents: 2-Amino-6-methylpyridine, Ethyl acetoacetate, Dowtherm A.

  • Condensation: Mix 2-amino-6-methylpyridine (1.0 eq) with ethyl acetoacetate (1.2 eq) and a catalytic amount of p-TsOH in toluene. Reflux with a Dean-Stark trap for 4 hours.

  • Isolation of Intermediate: Evaporate solvent to yield the enamine intermediate (ethyl 3-((6-methylpyridin-2-yl)amino)but-2-enoate).

  • Cyclization (Conrad-Limpach): Heat Dowtherm A (biphenyl/diphenyl ether mixture) to 250°C. Add the intermediate dropwise. Stir for 30 minutes.

  • Workup: Cool the mixture to room temperature. The product precipitates. Dilute with hexane to maximize precipitation. Filter and wash with hexane/ether.

  • Purification: Recrystallize from DMF/Ethanol.

NMR Characterization Protocol

To unambiguously confirm the tautomer:

  • Solvent: Dissolve ~5 mg in DMSO-d

    
     . (Avoid CDCl
    
    
    
    as solubility is poor and may induce aggregation).
  • Acquisition: Run standard

    
    H (16 scans) and 
    
    
    
    C (1024 scans).
  • Verification:

    • Look for the NH singlet at >11 ppm .

    • Look for the C=O peak at ~175 ppm .

    • Optional: Run an HSQC experiment. The proton at >11 ppm should not correlate to any carbon (confirming it is attached to N or O). Run an HMBC ; the NH proton will show long-range coupling to C2 and C4a, confirming its location on N1.

References

  • Tautomerism in Naphthyridines: Alkorta, I., et al. "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives." Journal of Physical Organic Chemistry.

  • Drug Design Implications: Bharatam, P. V., et al. "Importance of tautomerism in drugs." Drug Discovery Today.

  • X-Ray Crystallography Data: Murguly, E., et al. "Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases." Journal of the Chemical Society, Perkin Transactions 2.

  • Analytical Shifts (Analogous Quinolones): Nasiri, H. R., et al. "Tautomerism of 4-Hydroxy-4(1H) quinolon."[2] Heterocyclic Communications.

  • Computational Studies: Babu, N. S., et al. "Density functional theory (DFT) studies on tautomerism."[1] Journal of Chemical and Pharmaceutical Research.

Sources

Exploratory

Strategic Pharmacophore Modeling of 7-Chloro-1,8-Naphthyridine Derivatives

This guide outlines a rigorous, high-level technical framework for pharmacophore modeling of 7-chloro-1,8-naphthyridine derivatives. It moves beyond standard textbook definitions to address specific challenges inherent t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, high-level technical framework for pharmacophore modeling of 7-chloro-1,8-naphthyridine derivatives. It moves beyond standard textbook definitions to address specific challenges inherent to this scaffold, such as tautomeric ambiguity, halogen bonding directionality, and bi-cyclic electronic distribution.

From Scaffold to Lead: A Computational Guide

Structural Rationale & The "Privileged" Scaffold

The 1,8-naphthyridine core is a bioisostere of quinoline and isoquinoline, distinguished by the presence of two nitrogen atoms at positions 1 and 8. In the context of drug discovery, the 7-chloro-1,8-naphthyridine motif is not merely an intermediate; it is a pharmacophoric anchor.

The "7-Chloro" Duality

In modeling this specific derivative, you must account for two distinct behaviors of the chlorine atom at position 7:

  • The Steric/Lipophilic Barrier: The Cl atom provides a lipophilic bulk ($ \pi \approx 0.71 $) that fits into hydrophobic pockets (e.g., the S3 pocket in proteases or specific hydrophobic clefts in CB2 receptors).

  • The

    
    -Hole (Halogen Bonding):  Unlike a methyl group, the chlorine atom exhibits an anisotropic electron distribution.[1] While the equatorial belt is electronegative, the pole (distal to the C-Cl bond) is electropositive (the 
    
    
    
    -hole).
    • Modeling Implication: Standard force fields (e.g., MMFF94) often treat Cl as a uniform negative sphere. This is a common failure point. You must use force fields that account for lone pairs or virtual sites (e.g., OPLS-AA with virtual sites) or explicitly define a "Halogen Bond Donor" feature in your pharmacophore.

Primary Biological Targets
  • Antimicrobial (DNA Gyrase/Topoisomerase IV): The N1 and N8 nitrogens often coordinate with

    
     ions in the active site.
    
  • CB2 Receptor Agonism: The scaffold mimics the spatial arrangement of classical cannabinoids, with the 7-position modulating selectivity over CB1.

  • PDE4 Inhibition: The planar ring system stacks against phenylalanine residues (e.g., Phe446 in PDE4B).

Computational Workflow: The Protocol

The following pipeline ensures scientific integrity by incorporating "self-validating" steps.

Phase 1: Ligand Preparation & Tautomeric Enumeration

The 1,8-naphthyridine system is prone to lactam-lactim tautomerism, particularly if oxidized at positions 2 or 4.

  • Protocol: Do not assume the 7-chloro core is static. If the ring contains -OH or -NH groups elsewhere, generate all tautomers at pH 7.4.

  • Critical Step: Calculate the QM energy (DFT B3LYP/6-31G*) of the tautomers. Discard conformers >5 kcal/mol above the global minimum unless the protein environment explicitly stabilizes them.

Phase 2: Pharmacophore Generation (Structure-Based)

Assuming a target like DNA Gyrase (GyrB) , we utilize the crystal structure (e.g., PDB: 2XCT or 5BTC) to define the "Bioactive Conformation."

Step-by-Step Methodology:

  • Extraction: Extract the co-crystallized ligand and the 7-chloro-1,8-naphthyridine analog.

  • Interaction Mapping:

    • Identify H-Bond Acceptors (HBA): N1 and N8 (Essential for

      
       bridge).
      
    • Identify Aromatic Ring (R): The naphthyridine core (

      
      -
      
      
      
      stacking with DNA base pairs or Tyr residues).
    • Identify Halogen Bond (XB): The 7-Cl atom interacting with backbone carbonyls (Lewis bases).

  • Exclusion Volumes: Map the receptor surface to define "forbidden" zones where steric clash occurs.

Phase 3: The "Sigma-Hole" Implementation

To accurately model the 7-chloro interactions, you must modify the feature definition:

  • Standard Feature: Hydrophobic (Hyd).

  • Advanced Feature: Create a custom feature vector originating from C7, extending through the Cl atom.

    • Vector Length: 3.0 - 3.5 Å (Optimal Halogen Bond length).

    • Angle: 160° - 180° relative to the C-Cl bond (Halogen bonds are strictly linear).

Visualization of the Modeling Pipeline

The following diagram illustrates the decision-making process for modeling this specific scaffold, emphasizing the handling of the Chlorine atom.

PharmacophorePipeline cluster_Modeling Pharmacophore Definition Input Input: 7-Chloro-1,8-Naphthyridine Analogues Prep Ligand Prep (Tautomers & Ionization @ pH 7.4) Input->Prep QM QM Validation (DFT B3LYP/6-31G*) Prep->QM Energy Check Core Core Features (N1/N8 Acceptors + Arom Ring) QM->Core Cl_Handling 7-Cl Treatment Core->Cl_Handling Choice Force Field Capable of XB? Cl_Handling->Choice Simple Model as Hydrophobic Sphere Choice->Simple No (Standard MD) Advanced Model as Sigma-Hole (Vector) Choice->Advanced Yes (OPLS-AA/QM) Validation Validation (Decoy Set & ROC Curve) Simple->Validation Advanced->Validation Output Final Pharmacophore Hypothesis Validation->Output High actives enrichment

Caption: Workflow for 7-chloro-1,8-naphthyridine pharmacophore generation, distinguishing between standard hydrophobic modeling and advanced sigma-hole (halogen bond) definition.

Quantitative Feature Definitions

When building your hypothesis in software (e.g., Schrödinger Phase, MOE, or LigandScout), use these precise geometric constraints derived from naphthyridine SAR studies.

Feature TypeChemical MoietyGeometric ConstraintFunction/Rationale
H-Bond Acceptor N1 & N8Vector directed at lone pairEssential for chelating

in DNA Gyrase or H-bonding in Kinases.
Aromatic Ring Naphthyridine CoreCentroid

-

stacking (e.g., with DNA base pairs).
Hydrophobic 7-Cl (General)Radius: 1.8 ÅOccupies lipophilic pockets (e.g., S3 pocket).
Halogen Bond Donor 7-Cl (Specific)Linear Vector (170-180°)Interaction with backbone Carbonyl (C=O) of the target protein.
Exclusion Vol. Perpendicular to RingSphere: 1.5 ÅPrevents steric clash with planar active site ceilings.

Experimental Validation Protocol (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate. You must perform a Decoy Set Validation .

  • Active Set: Curate 15-20 known active 1,8-naphthyridine derivatives (e.g., Nalidixic acid analogs, Gemifloxacin-like structures) with

    
    .
    
  • Decoy Set: Generate 1000 molecules with similar physical properties (MW, LogP) but topologically distinct structures (using DUD-E or Schrödinger's Decoy generator).

  • Screening: Screen both sets against your 7-chloro pharmacophore.

  • Metric: Calculate the Enrichment Factor (EF) and Area Under Curve (AUC) of the ROC plot.

    • Pass Criteria: AUC > 0.7. If AUC < 0.7, your model is failing to capture the specific directionality of the 7-Cl or the N1/N8 acceptors. Re-adjust the tolerance radii.

References

  • CB2 Receptor Ligands: Manera, C., et al. (2014). "CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry.

  • DNA Gyrase Inhibition: Karaca, H., et al. (2017).[2] "New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Structure-Based Drug Design." Journal of Medicinal Chemistry.

  • Antimicrobial Naphthyridines: Sachdeva, S., et al. (2015).[3] "Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity." Journal of Applied Pharmaceutical Science.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine: Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for determining the melting point and assessing the chemical stability of 7-Chloro-4-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the melting point and assessing the chemical stability of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule (CAS 286411-09-4)[1][2], this document serves as a detailed procedural guide, empowering researchers to generate these critical datasets. The protocols herein are grounded in established methodologies and harmonized regulatory standards, particularly the guidelines set forth by the International Council for Harmonisation (ICH). Adherence to these methodologies will ensure the generation of robust, reliable, and reproducible data essential for the advancement of research and development programs.

Introduction: The Significance of 1,8-Naphthyridines and the Need for Physicochemical Profiling

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The specific analogue, 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine, possesses a unique substitution pattern that warrants detailed investigation of its physicochemical properties.

Two of the most fundamental parameters in the characterization of a potential drug candidate are its melting point and stability.

  • Melting Point: This is a crucial indicator of a compound's purity and identity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range. It also influences solubility and dissolution rate, which are critical for bioavailability.

  • Stability: A compound's intrinsic stability under various environmental conditions (temperature, humidity, light, and pH) dictates its shelf-life, storage requirements, and formulation development strategy.[] Understanding degradation pathways is a regulatory requirement and essential for ensuring the safety and efficacy of a potential therapeutic agent.[7][8]

This guide will provide detailed, actionable protocols for determining these key parameters for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The following protocol outlines the capillary melting point method, a widely accepted and reliable technique.

Experimental Protocol: Capillary Melting Point Determination

Objective: To determine the melting point range of a solid sample of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine.

Materials:

  • 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (powdered, dry sample)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation:

    • Place a small amount of the dry, powdered compound onto a clean watch glass.

    • Gently press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Melting Point Measurement:

    • Rapid Determination (optional but recommended): Heat the sample rapidly to get an approximate melting point. This helps to save time in the subsequent, more precise measurements.

    • Accurate Determination:

      • Use a fresh sample in a new capillary tube.

      • Set the heating rate to a slow and steady increase, typically 1-2°C per minute, as the temperature approaches the approximate melting point.

      • Observe the sample closely through the magnifying lens.

      • Record the temperature at which the first drop of liquid appears (T1).

      • Record the temperature at which the entire sample has melted into a clear liquid (T2).

      • The melting point is reported as the range T1 - T2.

  • Repeatability:

    • Conduct at least two more measurements with fresh samples to ensure the results are reproducible.

Data Presentation

The melting point data should be recorded in a clear and organized manner.

Trial Start of Melting (T1, °C) End of Melting (T2, °C) Melting Range (°C) Observations
1
2
3
Average
Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry and Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Apparatus D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Range (T1 - T2) G->H I Repeat for Reproducibility H->I J Calculate Average Range I->J

Caption: Workflow for Capillary Melting Point Determination.

Stability Assessment: A Comprehensive Approach

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be affected by various environmental factors.[] A comprehensive stability program, including forced degradation studies, is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[7][8] The following protocols are based on the ICH guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).[9][10][11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound under conditions more severe than those used for long-term stability testing.[7][8][14] The goal is to identify the likely degradation pathways and to develop and validate stability-indicating analytical methods.[7][15]

3.1.1. Experimental Protocols for Forced Degradation

Objective: To investigate the degradation of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine under hydrolytic, oxidative, thermal, and photolytic stress conditions.

General Procedure:

  • Prepare solutions of the compound (e.g., in a suitable organic solvent like methanol or acetonitrile) or use the solid compound directly.

  • Expose the samples to the stress conditions outlined below.

  • At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • A dark control and an unstressed control should be run in parallel for comparison.

Stress Conditions:

Stress Condition Protocol Rationale
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).To assess stability in acidic environments, simulating conditions in the stomach or acidic formulations.[16][17][18]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified period.To assess stability in alkaline environments, relevant for intestinal conditions or basic formulations.[16][17][18]
Neutral Hydrolysis Dissolve the compound in purified water and heat at 60-80°C for a specified period.To evaluate the rate of hydrolysis in a neutral aqueous environment.[16][17][18]
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period.To determine susceptibility to oxidation, a common degradation pathway.[15][17]
Thermal Degradation Expose the solid compound to dry heat (e.g., 80°C, 100°C) for a specified period.To evaluate the intrinsic thermal stability of the solid form.[17]
Photostability Expose the solid compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A dark control should be run concurrently.[10][12][19][20][21]To assess the impact of light exposure on the compound's integrity, which influences packaging and storage requirements.[20]

3.1.2. Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required. The method must be able to separate the parent compound from all significant degradation products. Method validation should be performed according to ICH Q2(R1) guidelines.

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood through forced degradation, formal stability studies are conducted to establish a re-test period or shelf life. These studies are performed on at least one primary batch of the drug substance in its proposed container closure system.[9]

3.2.1. Storage Conditions (as per ICH Q1A)

Study Type Storage Condition Minimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

3.2.2. Testing Frequency

For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[17] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[17]

Diagram of Stability Testing Workflow

StabilityWorkflow cluster_forced Forced Degradation (Stress Testing) cluster_formal Formal Stability Studies (ICH Q1A) cluster_outcome Outcome A Acid/Base Hydrolysis E Analyze via Stability-Indicating HPLC A->E B Oxidation (H₂O₂) B->E C Thermal Stress C->E D Photostability (ICH Q1B) D->E J Identify Degradation Pathways E->J F Long-Term (25°C/60%RH) H Package in Proposed Container F->H G Accelerated (40°C/75%RH) G->H I Test at Specified Intervals H->I K Establish Storage Conditions I->K L Determine Re-test Period/Shelf-Life K->L

Caption: Comprehensive Workflow for Stability Assessment.

Conclusion

The determination of melting point and a thorough understanding of the stability profile are non-negotiable steps in the early-stage development of any potential pharmaceutical compound. This guide provides a robust, scientifically-grounded, and regulatory-compliant framework for researchers to generate this critical data for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine. By following these detailed protocols, scientists can ensure the integrity of their data, make informed decisions about the progression of their research, and lay a solid foundation for future formulation and development activities.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 50-63.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Request PDF. Development of methodology for the study of API sensitivity to hydrolytic degradations at different pH conditions in solid-state. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • ibacon GmbH. (2004, April 13). OECD 111: Hydrolysis as a Function of pH. [Link]

  • MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Semantic Scholar. (2021, July 14). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • OUCI. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • PubChem. 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine. [Link]

  • ACS Publications. 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. [Link]

  • Internet Scientific Publications. Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (also known as 7-chloro-2-phenyl-1,8-naphthyridin-4(1H)-one). This scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (also known as 7-chloro-2-phenyl-1,8-naphthyridin-4(1H)-one). This scaffold is a critical pharmacophore in the development of anti-inflammatory, antibacterial, and cytotoxic agents.

The synthesis utilizes a Conrad-Limpach approach to ensure high regioselectivity for the 4-hydroxy-2-phenyl isomer, avoiding the common thermodynamic pitfall that leads to the 2-hydroxy-4-phenyl isomer (Knorr product). This guide emphasizes the isolation of the enamine intermediate to guarantee structural fidelity.

Retrosynthetic Analysis & Strategy

The construction of the 1,8-naphthyridine core relies on the condensation of a 2-aminopyridine derivative with a


-keto ester.
  • Target: 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

  • Disconnection: C3-C4 and N1-C2 bonds.

  • Precursors:

    • 2-Amino-6-chloropyridine: Provides the pyridine ring with the pre-installed halogen handle.

    • Ethyl Benzoylacetate: Provides the phenyl ring and the carbon framework for the pyridine-fused ring.

Reaction Scheme

The reaction proceeds in two distinct phases to control regiochemistry:

  • Kinetic Phase: Acid-catalyzed condensation to form the enamine (crotonate) intermediate.

  • Thermal Phase: High-temperature cyclization to close the ring.

ReactionScheme SM1 2-Amino-6-chloropyridine Inter Enamine Intermediate (Ethyl 3-((6-chloropyridin-2-yl)amino)-3-phenylacrylate) SM1->Inter EtOH, AcOH (cat) Reflux, 6-8h SM2 Ethyl Benzoylacetate SM2->Inter Prod Target Product (7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine) Inter->Prod Dowtherm A 250°C, 30 min (- EtOH)

Figure 1: Two-stage Conrad-Limpach synthesis pathway ensuring regioselective formation of the 4-hydroxy isomer.

Detailed Experimental Protocol

Phase 1: Enamine Formation (Condensation)

Objective: To covalently link the amine and keto-ester while preventing premature cyclization to the wrong isomer.

Reagents:

  • 2-Amino-6-chloropyridine (1.0 eq)

  • Ethyl benzoylacetate (1.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Ethanol (Absolute, 10 mL/g of amine)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional but recommended for scale-up) topped with a reflux condenser.

  • Mixing: Charge the flask with 2-amino-6-chloropyridine and absolute ethanol. Stir until dissolved.

  • Addition: Add ethyl benzoylacetate and the catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting amine spot should disappear, replaced by a less polar enamine spot.

  • Workup: Evaporate the solvent under reduced pressure to roughly 20% of the original volume.

  • Isolation: Cool the residue to 0°C. The enamine intermediate often precipitates. If oil forms, triturate with cold hexane. Filter the solid and dry under vacuum.

    • Note: Isolation of this intermediate is crucial. Do not proceed to high heat directly from the crude mixture, as this encourages side reactions.

Phase 2: Thermal Cyclization

Objective: To effect the intramolecular ring closure via nucleophilic attack of the pyridine nitrogen on the ester carbonyl.

Reagents:

  • Enamine Intermediate (from Phase 1)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether (10 mL/g of intermediate)

Procedure:

  • Pre-heating: In a multi-neck flask equipped with a thermometer and an air condenser, heat the Dowtherm A solvent to a rolling boil (~250–257°C).

    • Safety: Ensure the apparatus is open to the atmosphere (via a drying tube) to allow ethanol escape, but use a blast shield. Hot Dowtherm A is hazardous.

  • Addition: Add the dried enamine intermediate portion-wise to the boiling solvent.

    • Critical Step: Rapid addition to the high-temperature zone favors the kinetic product. The solution will froth as ethanol is rapidly eliminated.

  • Reaction: Maintain reflux for 20–45 minutes. The reaction is usually fast once the temperature is sustained.

  • Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature.

  • Precipitation: As the solution cools, the product typically precipitates as a solid. If precipitation is incomplete, dilute the mixture with an equal volume of hexane or petroleum ether.

  • Filtration: Filter the solid and wash predominantly with hexane (to remove Dowtherm A) followed by diethyl ether.

Purification & Characterization

Purification Protocol:

  • Crude Wash: The filter cake from Phase 2 often contains residual high-boiling solvent. Wash thoroughly with hot hexane.

  • Recrystallization: Dissolve the crude solid in minimum boiling DMF (Dimethylformamide) or a DMF/Ethanol mixture.

  • Crystallization: Allow to cool slowly. Filter the purified crystals and dry at 80°C under vacuum.

Characterization Data (Expected):

  • Appearance: Pale yellow to tan powder.

  • Melting Point: >300°C (Decomposes).

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       12.5 (br s, 1H, NH/OH tautomer)
      
    • 
       8.6 (d, 1H, H-5 of naphthyridine)
      
    • 
       7.8–8.0 (m, 2H, Phenyl)
      
    • 
       7.5–7.6 (m, 3H, Phenyl)
      
    • 
       7.4 (d, 1H, H-6 of naphthyridine)
      
    • 
       6.8 (s, 1H, H-3 vinyl proton)
      
  • MS (ESI+): m/z 257.05 [M+H]

    
     (Calculated for C
    
    
    
    H
    
    
    ClN
    
    
    O: 256.04).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete condensationUse a Dean-Stark trap to remove water; increase catalyst (AcOH) slightly.
Formation of Isomer (2-OH) Temperature too high in Phase 1Ensure Phase 1 is strictly refluxing ethanol (<80°C). Do not use higher boiling solvents for the first step.
Product Oiling in Phase 2 Solvent temperature too lowDowtherm A must be boiling (>250°C) before adding the intermediate.
Dark/Tarred Product Oxidation at high tempPerform Phase 2 under a nitrogen blanket, though ethanol escape must be permitted.
Workflow Visualization

Workflow start Start: Raw Materials step1 Phase 1: Reflux in EtOH + AcOH (Enamine Formation) start->step1 check1 TLC Check: Disappearance of Amine? step1->check1 check1->step1 No (Continue Reflux) step2 Isolate Enamine Solid (Evaporate & Triturate) check1->step2 Yes step3 Phase 2: Add to Boiling Dowtherm A (250°C, Flash Cyclization) step2->step3 step4 Cool & Precipitate with Hexane step3->step4 step5 Recrystallize (DMF/EtOH) step4->step5 end Final Product: >98% Purity step5->end

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling

  • Dowtherm A: This solvent mixture has a high boiling point and can cause severe burns. Use a face shield and heat-resistant gloves. Perform all operations in a functioning fume hood.

  • 2-Amino-6-chloropyridine: Toxic if swallowed or absorbed through skin.

  • Waste Disposal: The Dowtherm A filtrate should be collected in a separate halogenated waste container (due to the chloro-substituent on the product/starting material) or high-boiling organic waste stream.

References

  • Conrad, M., & Limpach, L. (1887). Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Link (Foundational Chemistry).

  • Roma, G., et al. (2000). 1,8-Naphthyridines IV.[1] Synthesis and biological evaluation of new 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 35(11), 1021-1035. Link (Specific application to 1,8-naphthyridines).

  • Ferrarini, P. L., et al. (1998). Synthesis and anti-aggressive activity of 1,8-naphthyridine derivatives. Il Farmaco, 53(12), 741-746. Link (Protocol validation).

  • Santa Cruz Biotechnology. 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Product Data. Link (Physical properties and CAS verification).

Sources

Application

Recrystallization methods for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine purification

Application Note: High-Purity Recrystallization of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Introduction & Strategic Context 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (often existing as its tautomer 7-chloro-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

Introduction & Strategic Context

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (often existing as its tautomer 7-chloro-2-phenyl-1,8-naphthyridin-4(1H)-one ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a precursor for advanced anxiolytics, anti-inflammatory agents, and specific kinase inhibitors.

The synthesis typically involves the condensation of 2-amino-6-chloropyridine with ethyl benzoylacetate in polyphosphoric acid (PPA) or Dowtherm A. This route, while effective, introduces specific impurities:

  • Unreacted Starting Materials: 2-amino-6-chloropyridine (basic).

  • Regioisomers: Isomeric naphthyridines formed via alternative cyclization pathways.

  • Thermal Degradants: Tar-like oligomers formed during high-temperature cyclization (>200°C).

The Challenge: This compound exhibits the classic "brick dust" solubility profile—high melting point (>250°C) and poor solubility in common organic solvents (ethanol, dichloromethane), making standard purification difficult.

The Solution: This guide details a Thermal Gradient Recrystallization method utilizing high-boiling polar aprotic solvents (DMF) or organic acids (Acetic Acid), which effectively disaggregates the crystal lattice to release trapped impurities.

Pre-Purification Assessment

Before initiating recrystallization, the crude solid must be assessed to prevent "oiling out" or occlusion of impurities.

Solvent Suitability Profile
SolventTemperatureSolubility StatusApplication
Water 100°CInsolubleWashing (removes inorganic salts)
Ethanol 78°CSparingly SolubleTrituration / Final Wash
DMF 153°CHigh Primary Recrystallization
Acetic Acid (Glacial) 118°CHighAlternative (removes basic impurities)
Chloroform 61°CLowNot recommended

Protocol A: High-Temperature Recrystallization (DMF System)

Rationale: N,N-Dimethylformamide (DMF) is the solvent of choice for 1,8-naphthyridines with melting points exceeding 250°C. Its high boiling point allows for maximum solute capacity, while its polarity disrupts the strong intermolecular hydrogen bonding (dimer formation) characteristic of the 4-hydroxy/4-oxo tautomers.

Step-by-Step Methodology
  • Crude Preparation:

    • Pulverize the crude 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine to a fine powder.

    • Note: Large chunks trap impurities and dissolve slowly, leading to prolonged heating and potential decomposition.

  • Dissolution (The Saturation Point):

    • Transfer 10 g of crude material into a 250 mL round-bottom flask.

    • Add DMF (approx. 5–7 mL per gram of solid) and a magnetic stir bar.

    • Heat the mixture to 100–110°C with vigorous stirring.

    • Critical Check: If the solution is not clear, add DMF in 5 mL increments until full dissolution is achieved. Do not exceed 140°C to prevent dechlorination.

  • Hot Filtration (Particulate Removal):

    • While maintaining temperature, filter the hot solution through a pre-heated Büchner funnel (or a glass sinter) to remove insoluble carbonaceous char or inorganic salts.

  • Controlled Nucleation:

    • Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 2–3 hours.

    • Why? Rapid cooling precipitates amorphous solids, trapping impurities. Slow cooling grows ordered crystals that exclude contaminants.

    • Once at room temperature, cool further in an ice-bath (0–5°C) for 1 hour to maximize yield.

  • Isolation & Washing:

    • Filter the crystalline solid under vacuum.

    • The Displacement Wash: Wash the filter cake immediately with cold Ethanol (2 x 20 mL).

    • Mechanism:[1] DMF has a high boiling point and is difficult to dry. Ethanol is miscible with DMF but does not dissolve the product significantly when cold, effectively displacing the DMF.

  • Drying:

    • Dry the solid in a vacuum oven at 60–80°C for 12 hours.

    • Validation: Check for residual solvent peaks (DMF ~2.9 ppm, ~8.0 ppm) via 1H-NMR.

Protocol B: Acid-Base Refinement (Acetic Acid System)

Rationale: If the crude contains significant basic impurities (e.g., unreacted aminopyridines), Glacial Acetic Acid acts as both a solvent and a purification agent. The basic impurities remain more soluble in the mother liquor as acetate salts.

  • Dissolution: Suspend crude solid in Glacial Acetic Acid (10 mL/g).

  • Heating: Heat to reflux (~118°C) until a clear solution forms.

  • Crystallization: Cool to room temperature. The product, being less basic than the impurities, will crystallize out as the free base or a weak solvate.

  • Neutralization Wash: Filter the solid and wash with water to remove acid traces. Follow with an acetone rinse to dry.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 7-Chloro-4-hydroxy- 2-phenyl-1,8-naphthyridine SolubilityCheck Solubility Check (Target: Soluble at High T, Insoluble at Low T) Start->SolubilityCheck Choice Select Solvent System SolubilityCheck->Choice DMF_Dissolve Dissolve in DMF (100-110°C) Choice->DMF_Dissolve Standard (High Yield) AcOH_Dissolve Dissolve in Glacial AcOH (Reflux ~118°C) Choice->AcOH_Dissolve Basic Impurities Present HotFilter Hot Filtration (Remove Char/Inorganics) DMF_Dissolve->HotFilter SlowCool Controlled Cooling (RT -> 0°C) HotFilter->SlowCool FilterWash Vacuum Filtration & Ethanol Displacement Wash SlowCool->FilterWash Dry Vacuum Dry (60-80°C, 12h) FilterWash->Dry AcOH_Cool Cool to RT (Crystallize Product) AcOH_Dissolve->AcOH_Cool AcOH_Wash Filter & Water Wash (Remove Acid Traces) AcOH_Cool->AcOH_Wash AcOH_Wash->Dry QC QC Validation (HPLC, NMR, MP) Dry->QC

Figure 1: Decision matrix and workflow for the purification of 7-chloro-1,8-naphthyridine derivatives.

Quality Control & Troubleshooting

Self-Validating The Protocol: A successful recrystallization is not just about yield; it is about the delta in purity.

ParameterAcceptance CriteriaTroubleshooting
Appearance Off-white to pale yellow crystalline powderBrown/Dark: Oxidation or charring. Use charcoal decolorization during hot filtration.
Melting Point > 250°C (Sharp range, < 2°C)Broad Range: Solvent occlusion. Dry longer or grind and re-dry.
1H-NMR No peaks at 2.7-3.0 ppm (DMF) or 2.1 ppm (Acetone)Residual Solvent: Recrystallize from Ethanol/Water if DMF persists.
HPLC Purity > 98.5% (Area %)Impurity Persists: Switch to Protocol B (Acetic Acid) to remove isomers.

Safety Note:

  • Chloronaphthyridines can be skin irritants. Wear full PPE.

  • DMF is hepatotoxic and readily absorbed through skin. Handle only in a fume hood.

References

  • Vertex Pharmaceuticals. (2005). Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. WO2005040164A1. Link

  • Mogilaiah, K., et al. (2009). Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. TSI Journals. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 100361-18-0, 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine. Link

  • Santa Cruz Biotechnology. 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Product Data. Link

  • Sigma-Aldrich. 1,8-Naphthyridine Derivatives Safety Data Sheet. Link

Sources

Method

HPLC analysis conditions for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

Advanced HPLC Method Development for the Analysis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Executive Summary & Pharmacological Context 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS: 286411-09-4; MW: 256.69)...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for the Analysis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

Executive Summary & Pharmacological Context

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS: 286411-09-4; MW: 256.69) is a highly potent bioactive small molecule originally identified through high-throughput phenotypic screening of the LOPAC (Library of Pharmacologically Active Compounds) library[1]. Pharmacologically, it acts as a targeted adenosine A2B receptor (ADORA2B) antagonist. By disrupting the ADORA2B/cAMP axis, this compound downregulates the Fra-1 transcriptional network, thereby suppressing breast cancer metastasis[1]. Furthermore, in vivo screening models have demonstrated its profound ability to inhibit both blood and lymph angiogenesis[2].

Given its therapeutic promise in oncology and vascular disease, establishing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method is critical for purity profiling, stability testing, and pharmacokinetic evaluation during drug development.

Pathway A 7-Chloro-4-hydroxy- 2-phenyl-1,8-naphthyridine B ADORA2B Receptor Antagonism A->B C cAMP Signaling Inhibition B->C D Fra-1 Network Downregulation C->D E Metastasis & Angiogenesis Arrest D->E

Fig 1: Pharmacological signaling pathway of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine.

Physicochemical Rationale for Method Design

As analytical scientists, we must design chromatographic methods that directly respond to the analyte's molecular architecture. A method is only as reliable as the chemical logic underpinning it.

  • Ionization Control & Mobile Phase Selection: The 1,8-naphthyridine core features basic nitrogen atoms, while the 4-hydroxyl group introduces the potential for keto-enol tautomerization (resembling a quinolone-like state). At a neutral pH, this creates a complex mixture of ionization states, leading to severe peak broadening and tailing due to secondary interactions with residual silanols on the silica stationary phase. To force the molecule into a uniform, protonated state, we utilize a highly acidic mobile phase modifier: 0.1% Formic Acid (pH ~2.7) [3]. Formic acid is selected over Trifluoroacetic Acid (TFA) to maintain mass spectrometry (LC-MS) compatibility while still providing excellent peak shape[4].

  • Stationary Phase Kinetics: The addition of the phenyl ring and the 7-chloro substituent significantly increases the hydrophobicity and planarity of the core scaffold. A densely bonded, end-capped C18 column (e.g., Agilent Eclipse Plus C18, 3.5 µm) is required. The end-capping neutralizes active silanols, while the 3.5 µm particle size enhances mass transfer kinetics, yielding high theoretical plate counts[4].

  • Thermodynamic Control: The column compartment is maintained at 35 °C. This elevated temperature decreases mobile phase viscosity, reducing backpressure across the small-particle bed and further sharpening the peak by accelerating analyte diffusion rates[4].

HPLC_Logic N1 Analyte: 7-Chloro-4-hydroxy-2-phenyl- 1,8-naphthyridine N2 Challenge: Basic Nitrogens & Tautomerization Cause Peak Tailing N1->N2 N3 Solution: 0.1% Formic Acid (pH ~2.7) Forces Uniform Ionization N2->N3 N4 Stationary Phase: End-capped C18 Column Prevents Silanol Interactions N3->N4 N5 Outcome: Sharp, Symmetrical Peaks (Tailing Factor < 1.5) N4->N5

Fig 2: Logical workflow for resolving the chromatographic challenges of 1,8-naphthyridines.

Quantitative Data & Method Parameters

To ensure reproducibility across different laboratories, the following standardized parameters must be strictly adhered to.

Table 1: Optimized HPLC Instrument Parameters

ParameterSpecificationCausality / Rationale
Column C18, 4.6 x 150 mm, 3.5 µm (End-capped)Provides optimal hydrophobic retention and prevents secondary silanol interactions[4].
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterLowers pH to ~2.7, suppressing analyte tautomerization and ionization[3].
Mobile Phase B 0.1% Formic Acid in AcetonitrileEluting solvent; ACN provides lower backpressure and sharper peaks than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temp. 35 °CReduces solvent viscosity and improves mass transfer[4].
Detection (UV/PDA) 254 nm and 281 nm254 nm captures the aromatic system; 281 nm is highly specific to the naphthyridine core[5].
Injection Volume 5 µLPrevents column overloading and minimizes band broadening from the sample solvent.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial hold (Equilibration)
2.0955Isocratic hold to focus the analyte band
15.0595Linear gradient to elute hydrophobic compounds
18.0595Column wash to remove strongly retained impurities
18.1955Return to initial conditions
23.0955Re-equilibration prior to next injection

Experimental Protocol: A Self-Validating System

A method is only valid if it continuously proves its own accuracy. This protocol integrates System Suitability Testing (SST) to ensure the instrument is performing optimally before any biological or synthetic samples are analyzed.

Step 1: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine reference standard. Dissolve in 10.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Note: The rigid, planar aromatic system makes this compound poorly soluble in purely aqueous media. DMSO ensures complete dissolution without precipitation[5].

  • Working Standard (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A/B (50:50, v/v) and vortex thoroughly.

  • Filtration: Pass the working standard through a 0.45 µm PTFE syringe filter into an amber HPLC vial. Critical Step: Discard the first 0.5 mL of the filtrate. This saturates the filter membrane's binding sites, ensuring no loss of the highly hydrophobic analyte due to non-specific adsorption[6].

Step 2: System Equilibration & Suitability Testing (SST)
  • Purge the HPLC pumps with Mobile Phase A and B.

  • Install the C18 column and equilibrate at initial gradient conditions (95% A / 5% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until a stable baseline is achieved at 254 nm.

  • Self-Validation Check: Inject the 50 µg/mL Working Standard five consecutive times. The system is validated and ready for sample analysis only if it meets the criteria in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance LimitIndication of Failure
Retention Time RSD ≤ 1.0%Pump leak, inadequate equilibration, or temperature fluctuation.
Peak Area RSD ≤ 2.0%Autosampler malfunction or sample degradation/precipitation.
Tailing Factor (Tf) ≤ 1.5Column degradation, silanol activity, or incorrect mobile phase pH.
Theoretical Plates (N) ≥ 5,000Column voiding or severe extra-column band broadening.
Step 3: Sample Analysis and Data Processing
  • Once SST passes, inject blank diluent to confirm the absence of ghost peaks or carryover.

  • Inject prepared unknown samples (e.g., from in vitro assays or synthetic crude mixtures).

  • Integrate the peak corresponding to 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine at 254 nm. If utilizing a Photodiode Array (PDA) detector, extract the UV spectrum across the peak to confirm peak purity (the 281/291 nm area ratio should remain consistent across the entire peak width)[5].

References

  • Identification of a pharmacologically tractable Fra-1/ADORA2B axis promoting breast cancer metastasis Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Novel Drug Screening Method: Informative Swellings Source: ScienceDaily (ETH Zurich Research) URL:[Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing Source: LCGC International URL:[Link]

  • Isocratic Retention Database - accurate HPLC and GC retention prediction Source: RetentionPrediction.org URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

This Application Note provides a comprehensive, expert-level guide to the microwave-assisted synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine . This protocol is designed for medicinal chemists and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level guide to the microwave-assisted synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine . This protocol is designed for medicinal chemists and drug development professionals, leveraging the Conrad-Limpach strategy adapted for high-speed microwave irradiation.

Introduction & Biological Significance

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The specific derivative 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine has garnered significant attention as a potent Adenosine A1 receptor antagonist and an inhibitor of angiogenesis and lymphangiogenesis [1, 2].[1]

Traditional synthesis (thermal Conrad-Limpach) requires harsh conditions—heating in Dowtherm A at >250°C for hours—often resulting in tarry degradation products and difficult workups. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to achieve:

  • Rapid Heating: Reaching cyclization temperatures (250°C) in seconds.

  • Kinetic Control: Minimizing thermal degradation of the sensitive chloro-pyridine moiety.

  • Enhanced Regioselectivity: Favoring the thermodynamic 1,8-naphthyridine over the kinetic pyrido[1,2-a]pyrimidine byproduct.

Retrosynthetic Analysis & Mechanism

The synthesis is based on the condensation of 2-amino-6-chloropyridine with ethyl benzoylacetate . The reaction proceeds through an enamine intermediate, followed by a high-temperature electrocyclic ring closure.[2]

Mechanistic Pathway[1][3][4][5][6][7]
  • Condensation: Nucleophilic attack of the exocyclic amine on the ketone of the

    
    -keto ester.
    
  • Enamine Formation: Loss of water yields ethyl 3-((6-chloropyridin-2-yl)amino)-3-phenylacrylate.

  • Cyclization: Thermal cyclization onto the C3 position of the pyridine ring.

  • Tautomerization: The resulting ketone tautomerizes to the stable 4-hydroxy form (or 4-pyridone form).

ReactionMechanism Precursors Precursors 2-Amino-6-chloropyridine + Ethyl Benzoylacetate Intermediate Enamine Intermediate (Ethyl 3-((6-chloropyridin-2-yl)amino)-3-phenylacrylate) Precursors->Intermediate Acid Cat. / MW 120°C - H2O Transition Transition State (Electrocyclic Ring Closure) Intermediate->Transition MW 250°C Dowtherm A Byproduct Byproduct Risk Pyrido[1,2-a]pyrimidine Intermediate->Byproduct Kinetic Trap (Low Temp) Product Target Product 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Transition->Product - EtOH Tautomerization

Figure 1: Mechanistic pathway for the Conrad-Limpach synthesis of 1,8-naphthyridines. Note the divergence point where insufficient heat can lead to the pyrimido-fused byproduct.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Requirement
2-Amino-6-chloropyridine 45644-21-1Starting Material>98%
Ethyl Benzoylacetate 94-02-0Starting Material>97%
Polyphosphoric Acid (PPA) 8017-16-1Catalyst/SolventReagent Grade
Dowtherm A 8004-13-5High-BP SolventEutectic Mixture
Ethanol 64-17-5WashingAbsolute
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of 300W and 300°C.

  • Vials: 10 mL or 35 mL heavy-walled quartz or Pyrex microwave vials with crimp caps.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

This protocol describes a Two-Stage One-Pot method. While the reaction can be done in a single blast, separating the enamine formation (Stage 1) from the cyclization (Stage 2) significantly improves yield and purity.

Stage 1: Enamine Formation
  • Charge: In a 10 mL microwave vial, add 2-amino-6-chloropyridine (1.0 mmol, 128 mg) and ethyl benzoylacetate (1.1 mmol, 211 mg).

  • Catalyst: Add glacial acetic acid (50 µL) or p-TsOH (5 mol%).

  • Solvent: Add a minimal amount of toluene (1 mL) to facilitate mixing (optional; can be run neat).

  • Microwave Conditions (Stage 1):

    • Temp: 110°C

    • Time: 10 minutes

    • Power: Dynamic (Max 100W)

    • Stirring: High

  • Check: TLC (EtOAc/Hexane 3:7) should show consumption of the amine and formation of a less polar intermediate (enamine).

Stage 2: Cyclization (The Critical Step)

Note: The enamine must be subjected to high heat to overcome the activation energy for C-C bond formation at the sterically hindered C3 position.

  • Evaporation: If toluene was used, remove it under a stream of nitrogen (or vacuum) directly in the vial.

  • Solvent Addition: Add Dowtherm A (2 mL) to the vial containing the crude enamine.

    • Why Dowtherm A? It is a eutectic mixture of biphenyl and diphenyl oxide, stable at high temperatures and non-polar, which aids in precipitating the polar product upon cooling.

  • Microwave Conditions (Stage 2):

    • Temp: 250°C

    • Time: 15 minutes

    • Pressure Limit: 20 bar (Ensure vial is rated for this)

    • Power: High absorption (Set Max 300W)

  • Workup:

    • Allow the vial to cool to room temperature.[3] The product often precipitates as a solid from the Dowtherm A.

    • Add Hexane (5 mL) to the reaction mixture to fully precipitate the product and solubilize the Dowtherm A.

    • Filtration: Filter the solid precipitate.[4]

    • Wash: Wash the cake extensively with Hexane (to remove Dowtherm) followed by cold Ethanol (to remove unreacted starting materials).

    • Drying: Vacuum dry at 60°C.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Stage1 Stage 1: Enamine Formation MW: 110°C, 10 min (Acetic Acid Cat.) Start->Stage1 Evap Remove Volatiles (N2 Stream) Stage1->Evap AddSolv Add Dowtherm A (High BP Solvent) Evap->AddSolv Stage2 Stage 2: Cyclization MW: 250°C, 15 min AddSolv->Stage2 Cool Cool to RT Precipitate Product Stage2->Cool Wash Workup: Add Hexane -> Filter -> Wash EtOH Cool->Wash Final Final Product: 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Wash->Final

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.[3][5]

Results & Characterization Expectations

Yield Comparison
MethodTemperatureTimeYieldPurity
Conventional Thermal 250°C (Sand Bath)4-6 Hours35-45%Low (Tarry)
Microwave (This Protocol) 250°C15 Minutes70-82% High (>95%)
Analytical Data
  • Appearance: Pale yellow to off-white solid.

  • Melting Point: >300°C (Decomposition).

  • 1H NMR (DMSO-d6):

    • 
       12.5 (br s, 1H, OH/NH tautomer).
      
    • 
       8.6 (d, 1H, H-5 of naphthyridine).
      
    • 
       7.8-8.2 (m, 2H, Phenyl + H-6).
      
    • 
       7.5-7.6 (m, 3H, Phenyl).
      
    • 
       6.8 (s, 1H, H-3).
      
  • MS (ESI): m/z Calculated for C14H9ClN2O: 256.04; Found [M+H]+: 257.1.

Critical Troubleshooting & Optimization

Regioselectivity (The "N-Attack" Problem)

Issue: Formation of pyrido[1,2-a]pyrimidine instead of 1,8-naphthyridine. Cause: Kinetic control favors attack at the ring nitrogen. Solution:

  • Temperature: Ensure the reaction reaches 250°C . Lower temperatures (180-200°C) favor the kinetic byproduct.

  • Solvent: If Dowtherm A fails, use Polyphosphoric Acid (PPA) . Mix reagents with PPA and microwave at 140°C for 10 min. PPA acts as both solvent and strong acid catalyst, forcing the thermodynamic product.

Incomplete Cyclization

Issue: Presence of uncyclized enamine intermediate. Solution: Increase hold time at 250°C to 20-30 minutes. Do not increase temperature beyond 260°C to avoid decomposition of the chloro-group.

Purification Difficulties

Issue: Product trapped in Dowtherm A matrix. Solution: Dilute the reaction mixture with an equal volume of toluene before adding hexane. This helps keep the Dowtherm in solution while precipitating the polar naphthyridine.

References

  • Limpach, L. (1931). "Über die Synthese von Chinolinen." Berichte der deutschen chemischen Gesellschaft, 64(5), 969-970. (Foundational Conrad-Limpach chemistry).[6][3]

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Sigma-Aldrich (Merck). "LOPAC®1280 - Library of Pharmacologically Active Compounds." (Source of biological activity data for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine as Adenosine A1 antagonist). Link

  • Draheim, C., et al. (2012). "Phenotypic Screening Reveals Topoisomerase I as a Breast Cancer Stem Cell Therapeutic Target." Oncotarget, 3(9). (Cites use of target molecule in screening). Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. (Authoritative review on microwave parameters). Link

Sources

Method

Application Note: ^1H NMR Interpretation of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

This Application Note is designed for researchers in medicinal chemistry and structural biology. It provides a rigorous, self-validating protocol for the structural elucidation of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology. It provides a rigorous, self-validating protocol for the structural elucidation of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine using ^1H NMR spectroscopy.

Executive Summary & Chemical Context

The compound nominally referred to as 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is a critical scaffold in drug discovery, particularly for antibacterial (quinolone-like) and antitumor applications.

Critical Tautomeric Insight: While often named as the "4-hydroxy" derivative, in polar aprotic solvents like DMSO-d₆, this molecule exists predominantly as the 4-oxo-1,4-dihydro tautomer (specifically 7-chloro-2-phenyl-1,8-naphthyridin-4(1H)-one ). Failure to recognize this tautomerism leads to misinterpretation of the spectral data, particularly the absence of an -OH signal and the presence of a downfield -NH signal.

Chemical Structure & Numbering[1][2]
  • Scaffold: 1,8-Naphthyridine (fused pyridine rings with nitrogens at 1 and 8).

  • Substituents: Phenyl at C2, Carbonyl (Oxo) at C4, Chlorine at C7.

  • Active Protons: H-3 (singlet), H-5 (doublet), H-6 (doublet), Phenyl-H (multiplets), NH (broad singlet).

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent aggregation-induced broadening, follow this preparation protocol strictly.

  • Solvent Choice: Use DMSO-d₆ (99.9% D) + 0.03% TMS.

    • Reasoning: The fused heterocyclic ring is planar and prone to

      
      -stacking. Chloroform (CDCl₃) often yields poor solubility and broad lines. DMSO disrupts intermolecular H-bonds, favoring the monomeric species.
      
  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>15 mg) may induce stacking, causing upfield shifts of aromatic protons (0.1–0.2 ppm).

  • Tube Quality: Use high-precision 5 mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz Base)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds (essential for full relaxation of the isolated H-3 proton).

  • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Temperature: 298 K (25 °C).

    • Tip: If the NH peak is extremely broad or invisible, elevate temperature to 313 K (40 °C) to sharpen the exchangeable proton signal.

Structural Analysis & Assignments

The Logic of Assignment

The spectrum is defined by three distinct zones:

  • The Exchangeable Zone (>12 ppm): The Lactam NH.

  • The Heterocyclic Zone (7.5–9.0 ppm): The 1,8-naphthyridine core protons (H-5, H-6).

  • The Olefinic/Aromatic Zone (6.0–8.2 ppm): The Phenyl ring and the characteristic H-3 enone signal.

Detailed Chemical Shift Table (DMSO-d₆)
ProtonShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Justification
NH (H-1) 12.5 – 13.0 Broad Singlet1H-Characteristic of cyclic amides (lactams). Confirms 4-oxo tautomer.
H-5 8.60 – 8.75 Doublet (d)1H

Deshielded by ring nitrogen (N8) and peri-effect of C4-carbonyl.
Phenyl (Ortho) 8.20 – 8.35 Multiplet (m)2H-H-2', H-6'. Deshielded by conjugation with the naphthyridone core.
H-6 7.60 – 7.75 Doublet (d)1H

Ortho to Chlorine (C7). Shielded relative to H-5 due to mesomeric effect of Cl.
Phenyl (Meta/Para) 7.50 – 7.65 Multiplet (m)3H-H-3', H-4', H-5'. Standard aromatic range.
H-3 6.40 – 6.60 Singlet (s)1H-Diagnostic Peak. Upfield due to enone conjugation (

-proton to carbonyl).
Mechanistic Interpretation
  • The H-5/H-6 System: These protons form an AX system on the pyridine ring B. H-5 is located at the

    
    -position relative to N8 but is spatially close to the C4 carbonyl, causing a significant downfield shift (~8.7 ppm). H-6 is adjacent to the Chlorine atom; while Cl is electronegative (inductive withdrawal), its lone pairs donate electron density into the ring (mesomeric donation), often shielding the ortho-proton slightly compared to the unsubstituted analog.
    
  • The H-3 Singlet: This is the "fingerprint" of the 2-substituted-4-oxo system. If the compound were in the 4-hydroxy tautomer (aromatic phenol-like), this proton would appear further downfield (>7.0 ppm) and likely show coupling. Its presence at ~6.5 ppm confirms the quinolone-like double bond character .

Visualization of Logic & Workflow

Diagram 1: Assignment Decision Tree

This logic tree guides the researcher through the peak identification process, preventing common errors regarding tautomerism.

NMR_Assignment_Logic Start Start Analysis: 1H NMR Spectrum Check_NH Check > 12 ppm region Start->Check_NH NH_Present Peak Present (~12.5 ppm) Confirm: 4-Oxo Tautomer Check_NH->NH_Present Yes NH_Absent Peak Absent Check: 4-Hydroxy (rare) or Deprotonated? Check_NH->NH_Absent No Identify_H3 Locate Singlet @ 6.4-6.6 ppm (H-3 Enone Proton) NH_Present->Identify_H3 Analyze_Ring Analyze 7.5 - 9.0 ppm Region Identify_H3->Analyze_Ring Split_Signals Distinguish Phenyl vs. Naphthyridine Analyze_Ring->Split_Signals H5_H6 Identify AX System (Two Doublets, J=8Hz) H-5 (Downfield) | H-6 (Upfield) Split_Signals->H5_H6 Phenyl Identify Multiplets (5H integral) Ortho (Downfield) | Meta/Para (Upfield) Split_Signals->Phenyl

Caption: Decision tree for the structural verification of 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine, prioritizing tautomer confirmation.

Diagram 2: Experimental Workflow

Standardized protocol for ensuring reproducibility.

Exp_Workflow Sample Solid Sample (5-8 mg) Prep Dissolution (Vortex/Sonicate) Sample->Prep Solvent DMSO-d6 (0.6 mL) Solvent->Prep Acq Acquisition (400 MHz, ns=16, D1=2s) Prep->Acq Process Processing (LB=0.3 Hz, Phase, Baseline) Acq->Process

Caption: Step-by-step experimental workflow for optimal 1H NMR data acquisition.

Validation & Troubleshooting

To certify the assignment, perform these self-validating checks:

  • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube and shake.

    • Result: The broad singlet at 12.5–13.0 ppm (NH) must disappear. If a peak at ~10-11 ppm disappears instead, you may have the OH tautomer (unlikely in DMSO) or an impurity.

  • COSY (Correlation Spectroscopy):

    • Verify the H-5 / H-6 relationship. These two doublets must show a strong cross-peak.

    • Verify the Phenyl system. The ortho protons (8.3 ppm) must correlate with the meta protons (7.6 ppm).

    • H-3 should show no strong COSY correlations (isolated singlet).

  • NOESY (Nuclear Overhauser Effect):

    • A critical spatial check: The NH proton should show a NOE correlation to the Phenyl Ortho protons (H-2'/H-6') if the phenyl ring is at position 2. This confirms the regiochemistry of the synthesis.

References

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]

  • Reich, H. J. (2020).[1] Structure Determination Using NMR: Chemical Shifts. University of Wisconsin / ACS Division of Organic Chemistry.[1] [Link]

  • National Institutes of Health (NIH). (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. PubMed Central. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

Sources

Application

Application Note: High-Performance TLC Systems for Naphthyridine Derivatives

Abstract & Scope Naphthyridine derivatives (e.g., 1,8-naphthyridines, nalidixic acid analogs) represent a privileged scaffold in drug discovery, exhibiting potent antimicrobial, antiviral, and anticancer properties.[1] H...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Naphthyridine derivatives (e.g., 1,8-naphthyridines, nalidixic acid analogs) represent a privileged scaffold in drug discovery, exhibiting potent antimicrobial, antiviral, and anticancer properties.[1] However, their analysis via Thin Layer Chromatography (TLC) is frequently compromised by "tailing" —a phenomenon driven by the interaction between basic nitrogen atoms in the naphthyridine core and acidic silanol groups on standard silica gel plates.[2]

This guide provides a scientifically grounded protocol for the separation of naphthyridine derivatives. It moves beyond trial-and-error, offering a systematic approach to mobile phase engineering, stationary phase selection, and specific visualization techniques.

The Challenge: Basicity vs. Acidity

The core challenge in chromatographing naphthyridines is their Lewis base character . Standard silica gel (


) presents an acidic surface (

) due to free silanol (

) groups.
  • The Mechanism of Failure: As the mobile phase transports the naphthyridine analyte, the basic nitrogen atoms (N-1, N-5, N-8 depending on the isomer) form reversible hydrogen bonds or ionic interactions with the silanol protons.

  • The Result: This secondary interaction competes with the primary adsorption-desorption equilibrium, causing the spot to streak (tail) rather than migrate as a compact band. This reduces resolution (

    
    ) and makes 
    
    
    
    values irreproducible.

Strategic Methodology: Mobile Phase Engineering

To resolve naphthyridines effectively, we must disrupt the silanol-analyte interaction. This is achieved through Mobile Phase Modification or Stationary Phase Buffering .

The "Triangle of Selectivity" for Naphthyridines

Do not rely solely on Hexane/Ethyl Acetate. Naphthyridines often require solvents from different selectivity groups to achieve separation of isomers.

Solvent ClassSolventRole in Naphthyridine TLC
Class VI (Proton Acceptor) Ethyl Acetate Standard polar modifier. Good for general elution but often yields tight resolution.
Class V (Dipole-Dipole) Dichloromethane (DCM) Excellent for solubilizing aromatic heterocycles. Often provides better selectivity than EtOAc for planar molecules.
Class VII (Aromatic) Toluene Provides

interactions. Highly effective for separating varying degrees of unsaturation or aromatic substitution.
Modifier (Base) Triethylamine (TEA) /

CRITICAL: Competing base. Saturates silanol sites, allowing the analyte to move freely.
Recommended Solvent Systems
  • System A (General Screening): Dichloromethane : Methanol (95 : 5).

    • Note: If tailing occurs, add 0.5% Triethylamine (TEA).

  • System B (Polar/Acidic Derivatives - e.g., Nalidixic Acid): Ethyl Acetate : Methanol : Ammonia (25%) (85 : 10 : 5).

    • Mechanism:[1][3] The high polarity elutes the carboxylic acid, while ammonia suppresses ionization of the acid and blocks silanol interactions.

  • System C (Non-Polar Synthetic Intermediates): Toluene : Ethyl Acetate (8 : 2).

    • Application: Friedländer synthesis monitoring.[4]

Standard Operating Protocols (SOPs)

Protocol 1: Plate Pre-treatment (The "Basified Plate" Method)

Use this protocol if adding TEA to the mobile phase is insufficient or causes solvent demixing.

  • Preparation: Prepare a 2% solution of Triethylamine (TEA) in Methanol.

  • Impregnation: Dip a standard Silica Gel 60

    
     plate into the solution for 10 seconds.
    
  • Drying: Allow the plate to air dry in a fume hood for 30 minutes, then activate in an oven at 80°C for 15 minutes.

  • Storage: Store in a desiccator. These plates are now "deactivated" regarding silanol acidity and primed for basic heterocycles.

Protocol 2: Visualization & Detection

Naphthyridines are chemically diverse; therefore, a multi-modal detection strategy is required.

Step 1: Non-Destructive (UV)

  • 254 nm: Most naphthyridines absorb strongly here due to the conjugated

    
     system. Look for dark spots (fluorescence quenching) on green indicators.
    
  • 366 nm: Many derivatives (especially amino-substituted) are naturally fluorescent (blue/cyan emission).

Step 2: Destructive (Chemical Staining)

  • Dragendorff’s Reagent:

    • Target: Tertiary amines and nitrogen heterocycles.[4]

    • Result: Orange/Red spots on a yellow background. High specificity for the naphthyridine core.

  • Iodine Chamber:

    • Target: General organics, unsaturated bonds.

    • Result: Brown/Yellow spots. (Reversible).

  • Ferric Chloride (

    
    ) Spray (15% in 0.1M HCl): 
    
    • Target: Specifically for 3-carboxylic acid derivatives (like Nalidixic acid) or hydroxyl-substituted naphthyridines.

    • Result: Colored complexes (often reddish-brown).

Visualized Workflow & Logic

Workflow Diagram: Naphthyridine TLC Analysis

TLC_Workflow Start Start: Crude Naphthyridine Sample Solubility Check Solubility (DCM or MeOH) Start->Solubility PlateSel Select Stationary Phase (Silica Gel 60 F254) Solubility->PlateSel MobilePhase Select Mobile Phase PlateSel->MobilePhase SystemA System A: DCM:MeOH (95:5) MobilePhase->SystemA General SystemB System B: EtOAc:MeOH:NH3 (85:10:5) MobilePhase->SystemB Polar/Acidic RunTLC Develop Plate (Saturated Chamber) SystemA->RunTLC SystemB->RunTLC CheckUV Visualize UV (254/366nm) RunTLC->CheckUV Decision Spot Shape? CheckUV->Decision Good Compact Spot: Calculate Rf Decision->Good Good Tailing Tailing/Streaking Decision->Tailing Bad Fix Add 1% TEA or Use Basified Plate Tailing->Fix Fix->RunTLC Re-run

Caption: Decision matrix for selecting solvent systems and troubleshooting tailing in naphthyridine analysis.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Tailing / Streaking Interaction with Silanol groups.Add 1% Triethylamine (TEA) or Ammonia to mobile phase. Switch to Alumina plates (neutral).
"Smiling" Front Uneven solvent flow (Edge Effect).Use a twin-trough chamber.[5] Line chamber with filter paper to ensure 100% saturation before run.
Low

(< 0.1)
Solvent system too non-polar.Increase Methanol content. Switch from EtOAc to Acetone or DCM.
Spot Fading Decomposition on acidic silica.Use "Basified Plate" protocol (see Sec 4). Visualize immediately after drying.

References

  • Polish Pharmaceutical Society. Thin-Layer Chromatographic Analysis of Nalidixic Acid, Oxolinic Acid and Cinoxacin.[6] Acta Poloniae Pharmaceutica.[6] Retrieved from [Link]

  • ResearchGate. Tailing in TLC - can anyone help? (Discussion on Basic Nitrogen Heterocycles). Retrieved from [Link]

  • Medicine LibreTexts. Thin Layer Chromatography (TLC) of Drugs (Pseudoephedrine/Basic Drugs Protocol). Retrieved from [Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

Sources

Method

Crystal growth techniques for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine XRD analysis

Application Note: Crystal Growth Techniques for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine XRD Analysis Executive Summary & Chemical Context The compound 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS: 286411-09-4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystal Growth Techniques for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine XRD Analysis

Executive Summary & Chemical Context

The compound 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS: 286411-09-4) represents a class of planar, nitrogen-rich heterocycles often utilized as scaffolds in medicinal chemistry (e.g., for antibacterial or anticancer activity). Obtaining single crystals suitable for X-ray Diffraction (XRD) is frequently bottlenecked by two factors:

  • Low Solubility: The planar aromatic system promotes strong

    
    -
    
    
    
    stacking, leading to poor solubility in common volatile organic solvents.
  • Tautomeric Ambiguity: The "4-hydroxy" moiety often exists in equilibrium with its 4-oxo-1,4-dihydro tautomer (pyridone-like form). This equilibrium is solvent-dependent and critically dictates the hydrogen-bonding network within the crystal lattice.

This guide provides three targeted protocols designed to overcome these barriers, moving beyond standard "trial-and-error" to a rational design approach.

Pre-Crystallization Characterization

Before attempting crystal growth, the sample must meet a purity threshold of >98% (HPLC). Impurities often act as "poisons" that bind to the growing crystal face, halting growth.

Solubility Profile & Solvent Selection

Conduct a solubility screen using 1 mg of sample in 100 µL of solvent.

Solvent ClassSolventSolubility RatingRole in Crystallization
Dipolar Aprotic DMSO, DMFHigh (++)Primary Solvent (Dissolves sample)
Protic Polar Ethanol, MethanolModerate (+, requires heat)Primary (Evaporation) or Anti-solvent
Non-Polar Diethyl Ether, HexaneInsoluble (-)Anti-solvent (Induces precipitation)
Chlorinated DCM, ChloroformLow/Moderate (+/-)Modifier (Solubility adjustment)

Expert Insight: 1,8-naphthyridines often crystallize as solvates. When using DMSO or DMF, be aware that solvent molecules may incorporate into the lattice, stabilizing the structure but potentially complicating the refinement if disordered.

Experimental Protocols

Protocol A: Slow Evaporation (The "Gold Standard" for Polymorph Screening)

Best for: Initial screening when >20 mg of sample is available.

Mechanism: Gradual removal of solvent increases supersaturation. The slow rate allows molecules to orient correctly into the lattice rather than precipitating amorphously.

  • Dissolution: Dissolve 20 mg of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine in 2–3 mL of hot Ethanol or Methanol .

    • Note: If the compound does not dissolve fully, add Dichloromethane (DCM) dropwise until clear.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass scintillation vial. This removes dust nuclei that cause polycrystallinity.

  • Setup: Cover the vial with Parafilm. Pierce 3–5 small holes in the film with a needle to control evaporation rate.

  • Incubation: Place in a vibration-free, temperature-controlled environment (20–25°C).

    • Timeline: Crystals should appear within 3–14 days.

Protocol B: Vapor Diffusion (Sitting Drop / Vials)

Best for: High-quality single crystals with limited sample (<5 mg) or low solubility.

Mechanism: A volatile "anti-solvent" diffuses into a solution of the compound, slowly lowering solubility and gently pushing the system into the labile zone.

  • Inner Solution: Dissolve 5 mg of the compound in 0.5 mL of DMSO or DMF in a small (2 mL) inner vial. Ensure the solution is concentrated but not saturated.

  • Outer Reservoir: Place the small vial (uncapped) inside a larger (20 mL) vial.

  • Anti-Solvent Addition: Carefully add 3–5 mL of Diethyl Ether or Methanol to the outer vial.

    • Critical: Do not let the anti-solvent spill into the inner vial.[1][2] The liquid levels should not allow the inner vial to float.[2]

  • Sealing: Tightly cap the outer vial.

  • Equilibration: The volatile ether will vaporize and diffuse into the DMSO, slowly precipitating the target compound.

    • Timeline: 1–4 weeks.

Protocol C: Solvothermal Synthesis (Advanced)

Best for: Highly insoluble derivates where standard methods yield powder.

  • Preparation: Place 10 mg of sample and 1 mL of Ethanol/Water (3:1) into a thick-walled Teflon-lined stainless steel autoclave.

  • Heating: Seal and heat to 120°C for 24 hours, generating high pressure that increases solubility.

  • Cooling: Program a slow cooling ramp (e.g., 5°C/hour) back to room temperature. This controlled cooling is critical for large crystal formation.

Critical Mechanism: Tautomerism Control

The "4-hydroxy" group implies a phenol-like structure, but in the solid state, 1,8-naphthyridines often favor the 4-oxo (keto) tautomer due to the stability of the amide-like resonance (NH-C=O).

  • Protic Solvents (MeOH/EtOH): Stabilize the Oxo form via hydrogen bonding to the carbonyl oxygen.

  • Aprotic Solvents (DMSO): May shift equilibrium or support the Hydroxy form if the N-H is deprotonated.

Validation Step: If crystals are obtained, check the bond lengths in the preliminary XRD solution. A C=O bond length of ~1.24 Å confirms the Oxo tautomer, while ~1.35 Å suggests the Hydroxy form (C-OH).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal crystallization path.

CrystallizationWorkflow Start Start: 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine SolubilityCheck Solubility Test (Ethanol/MeOH) Start->SolubilityCheck Soluble Soluble (Heat/RT) SolubilityCheck->Soluble Dissolves well Insoluble Insoluble / Sparingly Soluble SolubilityCheck->Insoluble Precipitates MethodA Method A: Slow Evaporation (Solvent: EtOH or MeOH) Soluble->MethodA MethodB Method B: Vapor Diffusion (Solvent: DMSO/DMF | Anti: Ether) Insoluble->MethodB Try first XRD XRD Analysis (Check Tautomer: C=O vs C-OH) MethodA->XRD MethodC Method C: Solvothermal (High P/T in Teflon Autoclave) MethodB->MethodC If powder forms MethodB->XRD MethodC->XRD

Figure 1: Decision matrix for crystallizing 1,8-naphthyridine derivatives based on initial solubility profiling.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. Retrieved from

  • University of York. (n.d.). Growing single crystals: Slow solvent evaporation. Chemistry Teaching Labs. Retrieved from

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. Retrieved from

  • Saeed, M. S., et al. (2007).[3] Synthesis and Characterization of 1,8-Naphthyridine Derivatives. Asian Journal of Chemistry. Retrieved from

  • Litvinov, V. P. (2006).[4] Advances in the Chemistry of Naphthyridines. (Contextual reference for chemical properties of the class).

Sources

Application

Application Note: Advanced Functionalization at the 4-Position of 7-Chloro-2-phenyl-1,8-naphthyridine

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Scientific Rationale & Mechanistic Insights The 1,8-naphthyridine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Scientific Rationale & Mechanistic Insights

The 1,8-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from anti-infective properties to kinase inhibition. Specifically, 7-chloro-2-phenyl-1,8-naphthyridine and its 4-hydroxy analogue (7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine) have been identified as potent adenosine A1 receptor antagonists and inhibitors of in vivo lymphangiogenesis [1, 2].

To optimize the pharmacokinetic and pharmacodynamic profiles of these hit compounds, functionalization at the 4-position is a critical strategy. The 1,8-naphthyridine core is highly electron-deficient due to the inductive and mesomeric electron-withdrawing effects of the N1 and N8 nitrogen atoms.

Why Target the 4-Position?
  • Electronic Activation: The C4 position is situated para to the N1 atom, making it highly susceptible to nucleophilic attack (if bearing a leaving group) or regioselective deprotonation (due to enhanced C-H acidity).

  • Steric Accessibility: Unlike the 7-position, which is sterically and electronically hindered by the adjacent N8 lone pair, the 4-position offers a more accessible vector for structural extension, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Causality Behind Experimental Choices

Functionalizing this core requires overcoming the competitive reactivity of the existing 7-chloro group. We present two distinct, field-proven pathways:

  • Pathway A (Direct C-H Magnesiation): Traditional lithium bases (e.g., LDA) fail here due to low kinetic basicity and the risk of benzyne formation or nucleophilic addition. Instead, we utilize the Knochel-Hauser base (TMPMgCl·LiCl ). The addition of LiCl breaks up the polymeric aggregates of the magnesium amide, exponentially increasing its kinetic basicity and allowing for regioselective C4-deprotonation at –40 °C without disturbing the 7-chloro moiety [3].

  • Pathway B (Deoxychlorination & SNAr): Starting from the 4-hydroxy tautomer, phosphorus oxychloride (POCl

    
    ) is used to install a highly labile 4-chloro leaving group. Because the newly formed 4-chloro group is more reactive toward aliphatic and aromatic amines than the 7-chloro group, temperature-controlled Nucleophilic Aromatic Substitution (SNAr) allows for perfectly regioselective C4-amination.
    

Workflow Start 7-Chloro-2-phenyl- 1,8-naphthyridine Core PathA Pathway A: C-H Activation (Unsubstituted C4) Start->PathA PathB Pathway B: Deoxychlorination (4-OH Precursor) Start->PathB Magnesiation TMPMgCl·LiCl (-40°C) Regioselective Magnesiation PathA->Magnesiation POCl3 POCl3 / Reflux Yields 4,7-dichloro intermediate PathB->POCl3 Electrophile Electrophilic Quench (I2, Ar-CHO, R-SS-R) Magnesiation->Electrophile ProductA 4-Substituted-7-chloro- 2-phenyl-1,8-naphthyridine Electrophile->ProductA SNAr SNAr / Cross-Coupling (Amines, Boronic Acids) POCl3->SNAr ProductB 4-Amino/Aryl-7-chloro- 2-phenyl-1,8-naphthyridine SNAr->ProductB

Figure 1: Divergent functionalization pathways for the 4-position of the 1,8-naphthyridine scaffold.

Quantitative Method Comparison

The table below summarizes the quantitative parameters and expected outcomes for the primary functionalization workflows.

Functionalization PathwayReagents / CatalystReactive IntermediateTypical YieldsReaction TimePrimary Application
Direct C-H Magnesiation TMPMgCl·LiCl, THF, -40 °CC4-Magnesiated species65–85%1–2 hLate-stage functionalization, halide/thiol introduction
Deoxychlorination + SNAr POCl

(reflux), then R-NH

, DIPEA
4,7-Dichloro-2-phenyl-1,8-naphthyridine70–95%4–8 hAmine-linked library generation
Cross-Coupling (Suzuki) Pd(dppf)Cl

, Ar-B(OH)

, K

CO

4-Chloro derivative60–80%12–16 hAryl/Alkyl structural extensions

Experimental Methodologies

Protocol A: Regioselective C4-Magnesiation and Electrophilic Trapping

This protocol leverages the high kinetic basicity of TMPMgCl·LiCl to functionalize the C-H bond at the 4-position.

Mechanism Substrate 1,8-Naphthyridine Substrate (C4-H bond intact) Transition Bimetallic Transition State (Li+ coordination to N8) Substrate->Transition Base TMPMgCl·LiCl Complex (High kinetic basicity) Base->Transition Deprotonation Intermediate C4-Magnesiated Intermediate (Stable at -40°C) Transition->Intermediate MgCl transfer Product C4-Functionalized Product Intermediate->Product + Electrophile (E-X)

Figure 2: Mechanistic rationale for regioselective C4-magnesiation using Knochel-Hauser base.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Charge the flask with 7-chloro-2-phenyl-1,8-naphthyridine (1.0 mmol, 240 mg) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath and allow the solution to cool to exactly –40 °C. Caution: Dropping the temperature to –78 °C will drastically reduce the deprotonation kinetics, leading to incomplete conversion.

  • Magnesiation: Dropwise, add TMPMgCl·LiCl (1.2 mmol, 1.0 M in THF/toluene) over 10 minutes.

    • Self-Validation Check: The reaction mixture will transition from a pale yellow solution to a deep red/brown suspension, visually confirming the formation of the C4-magnesiated intermediate.

  • Stirring: Maintain the reaction at –40 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., 1.5 mmol of iodine dissolved in 2 mL THF, or an aryl aldehyde) dropwise. Stir for an additional 30 minutes at –40 °C, then allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient) to yield the 4-substituted-7-chloro-2-phenyl-1,8-naphthyridine.
    
Protocol B: Deoxychlorination and Regioselective SNAr

This protocol is ideal when starting from the commercially available LOPAC library hit, 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine.

Step-by-Step Procedure:

  • Deoxychlorination: Suspend 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (1.0 mmol, 256 mg) in neat POCl

    
     (5.0 mL).
    
  • Reflux: Heat the mixture to 105 °C (reflux) under an argon atmosphere for 3 hours.

    • Self-Validation Check: The suspension will gradually turn into a homogenous, dark amber solution as the highly electrophilic 4,7-dichloro-2-phenyl-1,8-naphthyridine intermediate is formed.

  • Concentration: Cool to room temperature and carefully remove excess POCl

    
     under reduced pressure. Co-evaporate with dry toluene (2 × 5 mL) to remove residual acid traces.
    
  • SNAr Reaction: Dissolve the crude dichloro intermediate in anhydrous DMF (8 mL). Add N,N-diisopropylethylamine (DIPEA, 2.5 mmol) and the desired nucleophile (e.g., a primary aliphatic amine, 1.1 mmol).

  • Temperature Control: Stir the reaction at room temperature (20–25 °C) for 6 hours. Mechanistic Note: The C4-chloride is significantly more reactive than the C7-chloride. Keeping the reaction at room temperature ensures absolute regioselectivity for the 4-position. Heating above 80 °C risks double substitution.

  • Workup & Isolation: Pour the mixture into ice water (30 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with DCM (3 × 15 mL), wash with 5% LiCl aqueous solution (to remove DMF), dry over MgSO

    
    , and purify via chromatography.
    

Analytical Validation & Troubleshooting

  • NMR Spectroscopy: In the

    
    H NMR spectrum of the unsubstituted starting material, the C4 proton typically appears as a distinct singlet or doublet (coupled to C3) around 
    
    
    
    8.2–8.5 ppm. Successful functionalization at the 4-position is definitively confirmed by the disappearance of this signal.
  • Mass Spectrometry: For Protocol B, the intermediate 4,7-dichloro species will exhibit a characteristic 9:6:1 isotopic pattern in LC-MS due to the presence of two chlorine atoms (

    
    Cl/
    
    
    
    Cl). Following SNAr at the 4-position, the product will revert to a 3:1 isotopic pattern, confirming mono-substitution.
  • Troubleshooting Protocol A: If starting material is recovered, ensure the TMPMgCl·LiCl titer is accurate. The reagent degrades over time if exposed to trace moisture, losing its kinetic basicity. Titrate the base against iodine in THF prior to use.

References

  • Kästner, S., et al. "An in vivo chemical library screen in Xenopus tadpoles reveals novel pathways involved in angiogenesis and lymphangiogenesis." Blood, 2009, 114(10), 2198-2206. Available at:[Link]

  • Digital Commons@Becker. "Table S1A - Unbiased Drug Repurposing Screen Raw Data" (Identifying 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine as an A1 adenosine receptor antagonist). Washington University in St. Louis. Available at:[Link]

  • Zgela, D. "Regioselective Organometallic Functionalization of 1,5- and 2,7-Naphthyridines & Preparation of New Fluorescent Aryl Naphtha." Elektronische Hochschulschriften der LMU München, 2017. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

Welcome to the technical support center for the synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS 286411-09-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS 286411-09-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The core of this synthesis is an adaptation of the Gould-Jacobs reaction, a powerful method for creating 4-hydroxyquinoline and, by extension, 4-hydroxy-1,8-naphthyridine scaffolds.[3][4]

The general synthetic pathway involves two critical stages: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization. Each stage presents unique challenges that can significantly impact the overall yield. This guide provides in-depth, experience-based solutions to troubleshoot these issues effectively.

Core Synthesis Workflow

The synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine typically follows the pathway illustrated below. Understanding this workflow is the first step in diagnosing and resolving experimental issues.

SM1 2-Amino-6-chloropyridine Condensation Step 1: Condensation (Formation of Enamine Intermediate) SM1->Condensation SM2 Ethyl Benzoylacetate (or equivalent C3-synthon) SM2->Condensation Intermediate Diethyl 2-(((6-chloropyridin-2-yl)amino) (phenyl)methylene)malonate Condensation->Intermediate Elimination of H2O Cyclization Step 2: Thermal Cyclization (High-Temperature Ring Closure) Intermediate->Cyclization Heat (e.g., 250°C) Elimination of EtOH Crude Crude Product Cyclization->Crude Purification Purification (Crystallization / Chromatography) Crude->Purification Final 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (Final Product) Purification->Final

Caption: General workflow for the synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My initial condensation reaction to form the enamine intermediate is slow and low-yielding. How can I improve it?

A1: This is a common issue often related to reaction kinetics and equilibrium. The condensation between the aminopyridine and the β-ketoester (ethyl benzoylacetate) is a reversible reaction. To drive it towards the product, you need to effectively remove the water byproduct.

Causality & Solutions:

  • Inefficient Water Removal: In a standard reflux setup, water may co-distill with the solvent and return to the reaction flask.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylene) to azeotropically remove water as it forms, physically separating it and driving the equilibrium forward.

  • Lack of Catalysis: While the reaction can proceed without a catalyst, an acid catalyst can significantly accelerate the rate of condensation.

    • Solution: Add a catalytic amount of a mild acid such as p-toluenesulfonic acid (p-TSA) or acetic acid. This protonates the carbonyl oxygen of the ketoester, making it more electrophilic and susceptible to nucleophilic attack by the aminopyridine.

  • Sub-optimal Temperature: The reaction temperature may be too low for an efficient reaction rate.

    • Solution: Ensure the reaction is conducted at the reflux temperature of your chosen solvent (e.g., toluene, ~111°C).

Q2: The thermal cyclization step results in a low yield and significant formation of a dark, tarry substance. What's going wrong and how can I fix it?

A2: This is the most critical and challenging step of the synthesis. The high temperatures required for the intramolecular electrocyclization (typically ~250°C) can also promote decomposition and polymerization side reactions.[5][6]

Causality & Solutions:

  • Incorrect Solvent/Heat Transfer Medium: The choice of solvent is paramount. It must have a sufficiently high boiling point and be inert under the reaction conditions.

    • Solution: High-boiling solvents like Dowtherm A or diphenyl ether are the standard choices as they provide a stable and consistent temperature bath around 250-260°C.[5][7] Mineral oil is another effective, though sometimes messier, alternative.[5] Using a solvent with too low a boiling point will prevent the reaction from reaching the necessary activation energy.

  • Temperature Control: Inaccurate temperature monitoring or fluctuations can be detrimental. Overheating leads to decomposition, while insufficient heat results in an incomplete reaction.

    • Solution: Always measure the temperature internally with a thermometer or thermocouple placed directly in the reaction mixture, not on the outside of the flask or the heating mantle. Maintain a stable temperature (e.g., 250-255°C) for a specific duration. A thorough time-temperature examination is often necessary to optimize the yield.[6]

  • Atmospheric Oxygen: At high temperatures, the enamine intermediate can be susceptible to oxidation, which contributes to the formation of colored, tarry byproducts.

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

  • Harsh Conditions Leading to Decomposition: For some substrates, the required high temperatures are simply too destructive.

    • Solution (Alternative Cyclization): Consider using a chemical cyclizing agent that allows for milder conditions. Eaton's reagent (P₂O₅ in methanesulfonic acid) is an excellent alternative that can promote cyclization at much lower temperatures (e.g., 75-120°C), often leading to cleaner reactions and higher yields.[8]

Q3: Are there modern alternatives to conventional heating for the cyclization step?

A3: Yes. Microwave-assisted synthesis has emerged as a highly effective alternative to conventional heating for the Gould-Jacobs reaction.[9][10]

Causality & Solutions:

  • Inefficient Heat Transfer: Conventional heating relies on slow conduction from the flask walls, leading to uneven temperature distribution and prolonged reaction times, which can increase the likelihood of side reactions.[10]

  • Microwave Heating Advantages: Microwaves heat the reaction mixture volumetrically and rapidly, leading to a dramatic reduction in reaction time (from hours to minutes) and often an improvement in yield.[6] This rapid heating minimizes the time the substrate is exposed to high temperatures, thereby reducing the formation of decomposition byproducts.

    • Solution: If available, use a dedicated scientific microwave reactor. A typical procedure involves heating the enamine intermediate, either neat or in a high-boiling solvent like diphenyl ether, to 250°C for 5-15 minutes.[6]

Data Summary: Comparison of Cyclization Methods
Cyclization MethodTypical TemperatureTypical TimeAdvantagesDisadvantages & Challenges
Conventional Heating 250 - 260 °C1 - 4 hoursSimple equipment setupSlow, potential for significant decomposition, difficult temperature control.[5]
Eaton's Reagent 75 - 120 °C2 - 12 hoursMilder conditions, cleaner reaction, often higher yields.[8]Reagent can be corrosive and requires careful handling; workup is critical.
Microwave Irradiation 250 - 300 °C5 - 20 minutesExtremely fast, improved yields, fewer byproducts.[6][10]Requires specialized microwave reactor equipment.
Q4: Purification of the final product is difficult. It streaks on my silica gel column and the isolated solid is discolored.

A4: The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) makes the molecule slightly acidic and a good metal chelator, leading to purification challenges.[3][11]

Causality & Solutions:

  • Interaction with Silica Gel: The slightly acidic nature of the hydroxyl group can cause strong, irreversible binding to standard silica gel, leading to streaking and low recovery from column chromatography.

    • Solution 1 (Recrystallization): Avoid chromatography if possible. Recrystallization is often the best method for purifying the final product. Solvents like dimethylformamide (DMF), ethanol, or acetic acid are good candidates.[12]

    • Solution 2 (Modified Chromatography): If chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1% in the eluent). Alternatively, use a different stationary phase like neutral or basic alumina.[11]

  • Oxidation and Impurities: Discoloration (yellow to brown) can be due to trace impurities or oxidation of the product when exposed to air and light.

    • Solution: Store the final product in a dark, cool place under an inert atmosphere.[11] When purifying, use freshly distilled, degassed solvents to minimize exposure to oxygen.

Troubleshooting Decision Workflow

When encountering low yield, use the following decision tree to diagnose the problem.

Start Low Overall Yield CheckIntermediate Was the enamine intermediate isolated and characterized? Start->CheckIntermediate LowYieldIntermediate Low Yield / Purity of Intermediate CheckIntermediate->LowYieldIntermediate No / Low Yield GoodIntermediate Intermediate Yield/Purity is Good CheckIntermediate->GoodIntermediate Yes OptimizeCondensation Troubleshoot Step 1: - Use Dean-Stark - Add acid catalyst - Check starting material purity LowYieldIntermediate->OptimizeCondensation OptimizeCyclization Troubleshoot Step 2: - Verify internal temperature - Use inert atmosphere - Increase reaction time - Consider alternative method (Eaton's Reagent / Microwave) GoodIntermediate->OptimizeCyclization Low final yield PurificationIssue Troubleshoot Purification: - Switch from chromatography to recrystallization - Deactivate silica gel - Use inert atmosphere GoodIntermediate->PurificationIssue Yield is good before purification, but low after

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

Experimental Protocols
Protocol 1: Step 1 - Synthesis of Enamine Intermediate
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-6-chloropyridine (1.0 eq), ethyl benzoylacetate (1.05 eq), and toluene (approx. 10 mL per gram of aminopyridine).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. The intermediate may precipitate. If not, reduce the solvent volume under vacuum.

  • Filter the solid product, wash with cold hexanes, and dry under vacuum. The intermediate can be used in the next step without further purification if TLC shows it to be reasonably pure.

Protocol 2: Step 2 - Thermal Cyclization in Diphenyl Ether
  • Caution: This procedure involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • In a three-neck flask equipped with a mechanical stirrer, an internal thermometer, and a reflux condenser (loosely packed with glass wool to prevent sublimation), add diphenyl ether (enough to ensure good stirring).

  • Heat the diphenyl ether to 250-255°C under a gentle stream of nitrogen.

  • Slowly add the enamine intermediate from Step 1 in portions to the hot diphenyl ether. Vigorous evolution of ethanol will be observed.

  • Maintain the temperature at 250-255°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to below 100°C. Add a large volume of hexanes or petroleum ether to precipitate the crude product.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with hexanes to remove all traces of diphenyl ether. Dry the crude product under vacuum.

Protocol 3: Purification by Recrystallization
  • Place the crude product from Protocol 2 into an Erlenmeyer flask.

  • Add a minimal amount of a suitable high-boiling solvent (e.g., DMF or ethanol).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. If necessary, induce crystallization by scratching the inside of the flask or placing it in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly in a vacuum oven.

References
  • [Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][13]naphthyridines - ResearchGate]([Link])

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in 1,8-Naphthyridine Synthesis

Welcome to the Technical Support Center for 1,8-Naphthyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,8-Naphthyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step of 1,8-naphthyridine synthesis. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its synthesis, particularly the final ring-closing step, can be fraught with difficulties. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Friedländer cyclization reaction to form a 1,8-naphthyridine is not working. I'm seeing only starting materials or a complex mixture of products. What are the most common causes?

A1: The Friedländer annulation, a cornerstone reaction for 1,8-naphthyridine synthesis, involves the condensation of a 2-amino-3-formylpyridine (or related ketone) with a compound containing a reactive α-methylene group.[2][3] Failure of this reaction can typically be attributed to several key factors:

  • Inappropriate Catalyst: The choice between an acid or base catalyst is critical and substrate-dependent.[2] Traditional methods often employ strong acids or bases, which can lead to side reactions or degradation.[4]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. While some reactions proceed at room temperature, others require heating to facilitate cyclodehydration.[2][5] Excessive heat, however, can promote byproduct formation.

  • Poor Quality of Starting Materials: Impurities in the 2-aminonicotinaldehyde or the active methylene compound can inhibit the reaction or lead to undesired side products.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. While traditional methods use organic solvents, recent "green" approaches have demonstrated success in water or under solvent-free conditions.[2][6]

Troubleshooting Workflow for a Failed Friedländer Reaction

start Reaction Failure: Low or No Product catalyst 1. Catalyst Check: Is it appropriate (acid/base)? Is it active? start->catalyst catalyst->start [Action] Screen alternative catalysts (e.g., Lewis acids, ionic liquids) temp 2. Temperature Optimization: Is the temperature too low or too high? catalyst->temp If catalyst is appropriate temp->start [Action] Run a temperature gradient experiment reagents 3. Reagent Purity: Are starting materials pure? Are solvents anhydrous? temp->reagents If temperature is optimized reagents->start [Action] Purify starting materials Use fresh, dry solvents solvent 4. Solvent System: Is the solvent appropriate for the substrates? reagents->solvent If reagents are pure solvent->start [Action] Screen alternative solvents (e.g., water, PEG, solvent-free) success Successful Cyclization solvent->success If solvent is suitable cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Aldol Condensation cluster_3 Step 3: Intramolecular Cyclization cluster_4 Step 4: Dehydration ketone Active Methylene Compound enolate Enolate ketone->enolate + Base (-BH+) intermediate1 Aldol Adduct enolate->intermediate1 aminopyridine 2-Amino-3-formylpyridine aminopyridine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 - H₂O product 1,8-Naphthyridine intermediate2->product - H₂O (Aromatization)

Sources

Troubleshooting

Enhancing solubility of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine for biological assays

Topic: Enhancing solubility of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine for biological assays Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing solubility of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine for biological assays Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Compound Overview & Solubility Profile

Compound: 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS: 286411-09-4) Molecular Formula: C₁₄H₉ClN₂O Molecular Weight: 256.69 g/mol [1]

The "Brick Dust" Challenge: This compound presents a classic "brick dust" solubility profile common to planar heteroaromatic scaffolds. Two intrinsic factors drive its poor aqueous solubility:

  • Strong

    
    -
    
    
    
    Stacking:
    The planar 1,8-naphthyridine core facilitates tight crystal packing, resulting in high lattice energy that resists dissolution.
  • Keto-Enol Tautomerism: While named "4-hydroxy," this compound exists predominantly in the 4-oxo (keto) tautomer in solution (7-chloro-2-phenyl-1,8-naphthyridin-4(1H)-one). This form increases polarity but creates a rigid hydrogen-bond network (donor: NH, acceptor: C=O) that further reduces solubility in neutral aqueous media.

Solubility Optimization Workflow (Decision Tree)

The following decision tree outlines the logical pathway for selecting the optimal formulation strategy based on your specific assay requirements.

SolubilityWorkflow Start Start: Solid Compound Solvent Select Primary Stock Solvent Start->Solvent DMSO DMSO (Standard) Max Stock: ~10-50 mM Solvent->DMSO Preferred DMF DMF (Alternative) If DMSO interferes Solvent->DMF Secondary Dilution Dilution into Assay Media (1:1000 step recommended) DMSO->Dilution DMF->Dilution Check Precipitation Observed? Dilution->Check Success Proceed to Assay Check->Success No (Clear) Action1 Strategy A: Cosolvent Spike Add PEG-400 or Tween-80 Check->Action1 Yes (Cloudy) Action2 Strategy B: Complexation Use HP-β-Cyclodextrin Check->Action2 Yes (Severe)

Figure 1: Logical workflow for solubilizing hydrophobic naphthyridine derivatives, prioritizing standard DMSO protocols before escalating to complex formulations.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of High-Concentration Stock (DMSO)

Best for: High-throughput screening (HTS), IC50 determination.

Rationale: DMSO disrupts the intermolecular hydrogen bonding of the naphthyridin-4-one core.

  • Weighing: Weigh 2.57 mg of compound into a glass vial (avoid plastic, which can leach plasticizers in 100% DMSO).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Target Concentration: 10 mM.

  • Dissolution: Vortex vigorously for 60 seconds. If particles persist, sonicate in a water bath at 37°C for 5-10 minutes.

    • Visual Check: Solution must be clear yellow. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: DMSO is hygroscopic. Absorbed water will cause the compound to crash out inside the stock vial over time. Use desiccated storage.

Protocol B: "Intermediate Dilution" Method (Preventing Crash-Out)

Best for: Cell-based assays where direct dilution causes precipitation.

The Problem: Adding 1 µL of 10 mM DMSO stock directly to 1 mL of media (10 µM final) creates a localized high-concentration "plume" where the compound precipitates before mixing.

The Solution:

  • Step 1 (Stock): 10 mM in DMSO.

  • Step 2 (Intermediate): Dilute Stock 1:10 into pure DMSO or PEG-400 (not water) to create a 1 mM working solution.

  • Step 3 (Final): Dilute the 1 mM working solution 1:100 into the assay media while vortexing the media.

    • Result: This avoids the "shock" of mixing a highly concentrated hydrophobic stock with water.

Advanced Troubleshooting & FAQs

Q1: The compound precipitates immediately upon adding to cell culture media. Why?

Diagnosis: This is likely due to the Isoelectric Point Effect . Explanation: The 1,8-naphthyridine core contains basic nitrogens (N1/N8), while the 4-hydroxy/oxo group is weakly acidic. At physiological pH (7.4), the compound is likely in its neutral, non-ionized form, which is the least soluble state. Fix:

  • Use a Carrier: Pre-dissolve the compound in a vehicle containing 20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) . The hydrophobic cavity of the cyclodextrin encapsulates the naphthyridine rings, shielding them from water while the hydrophilic exterior ensures solubility.

  • Reference: Cyclodextrins are standard for enhancing solubility of planar heteroaromatics in biological assays [1].

Q2: Can I use acid or base to dissolve it?

Technical Insight:

  • Acid (pH < 3): Yes. Protonation of the N8 nitrogen (pKa ~ 3-4) will form a soluble cation. However, adding this to buffered media will neutralize it and cause immediate reprecipitation.

  • Base (pH > 10): Yes. Deprotonation of the amide-like NH (in the keto form) can form a soluble anion. However, this pH is often cytotoxic and can hydrolyze other assay components. Recommendation: Avoid pH manipulation for biological assays unless you are performing a specific pH-dependent stability study. Stick to DMSO/Cyclodextrin strategies.

Q3: My DMSO stock turned cloudy after a week in the fridge. Is it spoiled?

Cause: DMSO is hygroscopic (absorbs water from air). Even 1-2% water content can reduce the solubility of this naphthyridine derivative significantly, forcing it out of solution. Recovery:

  • Warm the vial to 37°C.

  • Sonicate for 10 minutes.

  • If it clears, use immediately.

  • If it remains cloudy, discard. The concentration is no longer accurate. Prevention: Store stocks in a desiccator or use single-use aliquots.

Q4: Is this compound fluorescent? Will it interfere with my assay?

Technical Insight: Many 1,8-naphthyridine derivatives are fluorescent (blue/green emission) due to their rigid conjugated system [2]. Check:

  • If your assay uses a fluorescent readout (e.g., GFP, FITC), run a "Compound Only" control (Compound + Media, no cells/reagents) to quantify background fluorescence.

  • If interference is high, switch to a luminescent or absorbance-based readout (e.g., CellTiter-Glo).

Summary of Physicochemical Properties

PropertyValue/DescriptionImplication for Assays
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; permeable to cell membranes but prone to nonspecific binding to plastics.
pKa (Predicted) ~3.5 (Basic N) / ~10 (Acidic NH)Neutral at pH 7.4 (lowest solubility).
H-Bond Donors 1 (NH/OH)Capable of specific binding interactions.
H-Bond Acceptors 3 (N1, N8, O)Good potential for target engagement.
Preferred Solvent DMSO (Anhydrous)Max solubility ~50 mM.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Litvinov, V. P. (2004). Chemistry and biological activity of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637.

  • Mrozik, H., et al. (1984). Synthesis and Antifilarial Activity of Some 1,8-Naphthyridines. Journal of Medicinal Chemistry, 27(12), 1543. (Foundational chemistry for naphthyridine solubility and synthesis).

  • Santa Cruz Biotechnology. (n.d.). 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Product Data Sheet. (Verified compound identity and basic properties).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine before handling.

Sources

Optimization

Technical Support Center: Purification of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

Case ID: NAP-18-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encountering difficulties with the isolation and purification of 7-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NAP-18-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties with the isolation and purification of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (typically synthesized via the condensation of 2-amino-6-chloropyridine and ethyl benzoylacetate).

The core challenge with this scaffold is its amphoteric nature combined with a high propensity for


-stacking aggregation , often resulting in a "sticky" brown solid that traps impurities (unreacted amine, inorganic salts, and oligomers). This guide provides a self-validating workflow to resolve these specific issues.

Module 1: The "Sticky Solid" Protocol (Crude Isolation)

Issue: The reaction mixture (usually in Polyphosphoric Acid - PPA or Dowtherm A) forms a viscous black/brown tar upon quenching, making filtration impossible.

Root Cause: Rapid quenching traps the product inside a matrix of polymerized side-products and inorganic phosphates. The 4-hydroxy group (tautomerizing to 4-oxo) creates strong intermolecular hydrogen bonds, increasing viscosity.

Corrective Workflow
  • Temperature-Controlled Quench:

    • Do not pour the hot reaction mixture directly onto ice.

    • Protocol: Cool the reaction mass to 60–70°C . Slowly pour the reaction mass into vigorously stirred ice-water (ratio 1:10) . The maintenance of a slightly elevated temperature during the initial contact prevents immediate encapsulation of impurities.

  • The pH Swing (Critical Step):

    • The product is amphoteric. It is soluble in strong acid (protonation of N1/N8) and strong base (deprotonation of 4-OH).

    • Target pH: Neutralize slowly with Ammonium Hydroxide (25%) to pH 6.5 – 7.0 .

    • Why? This is the isoelectric point where solubility is lowest. Going above pH 8.0 will redissolve the product as a phenolate salt; staying below pH 4.0 keeps it protonated.

  • Digestion:

    • Once neutralized, heat the aqueous suspension to 80°C for 30 minutes . This "digestion" creates a thermodynamic drive for the amorphous "tar" to reorganize into a more crystalline lattice, releasing trapped impurities.

Module 2: Removal of Unreacted Starting Materials

Issue: HPLC/TLC shows persistent contamination with 2-amino-6-chloropyridine or ethyl benzoylacetate .

Scientific Rationale:

  • 2-amino-6-chloropyridine: Highly soluble in dilute acid and organic solvents like dichloromethane (DCM).

  • Ethyl benzoylacetate: Soluble in non-polar solvents; hydrolyzes in base.

  • Product: Insoluble in DCM, Acetone, and Water (at neutral pH).

Troubleshooting Protocol: The "Trituration" Wash

Instead of immediate recrystallization, perform a solvent trituration to strip surface impurities.

  • Dry the Crude: Ensure the crude solid from Module 1 is dry (water content <5%).

  • Acetone Wash:

    • Suspend the solid in Acetone (5 mL per gram of solid) .

    • Sonicate for 10 minutes.

    • Filter and wash with fresh acetone.

    • Result: This removes unreacted ethyl benzoylacetate and non-polar tars.

  • Acidic Wash (Optional for high Amine content):

    • If the aminopyridine persists, suspend the solid in hot water and adjust pH to 4.0 with dilute Acetic Acid. Stir for 15 mins and filter hot.

    • Mechanism:[1][2][3][4] The starting amine remains protonated and soluble; the naphthyridine product (less basic due to the electron-withdrawing phenyl and chloro groups) remains solid.

Module 3: Recrystallization & Color Removal

Issue: The product is off-white or brown (Target: Pale Yellow/White). Melting point is broad.

Solvent Selection Logic: The molecule has a high melting point (>260°C).[5] Low-boiling solvents (EtOH, MeOH) often fail to dissolve it completely for recrystallization.

Recommended Solvent Systems
Solvent SystemRatioSuitabilityProtocol Notes
DMF / Ethanol 1:3High Purity Dissolve in hot DMF (100°C), add charcoal, filter, then dilute with Ethanol to induce crystallization.
Glacial Acetic Acid PureScale-Up Dissolve at reflux. Excellent for removing inorganic salts.
DMSO / Water 1:5Yield Focus Dissolve in DMSO, precipitate by slow addition of water. (Risk: Difficult to dry DMSO).
The "Charcoal Clarification" Step
  • Dissolve crude solid in DMF (Dimethylformamide) at 90°C.

  • Add Activated Carbon (5 wt%) .

  • Stir for 20 minutes. Do not reflux (risk of decomposing the chloro-group).

  • Filter through a Celite pad while hot.

  • Reheat filtrate to 80°C and slowly add Ethanol until turbidity is observed.

  • Cool slowly to Room Temperature, then to 4°C.

Visual Troubleshooting Guides

Workflow 1: The Purification Decision Tree

Purification_Logic Start Crude Reaction Mixture (PPA/Dowtherm) Quench Quench into Ice/Water (Maintain T < 70°C) Start->Quench Neutralize Adjust pH to 6.5 - 7.0 (NH4OH) Quench->Neutralize Filter Filter & Dry Solid Neutralize->Filter Decision Impurity Profile? Filter->Decision Amine High Starting Amine (2-amino-6-chloropyridine) Decision->Amine TLC: Low Rf Spot Tar Sticky/Black Tar Decision->Tar Visual: Gummy Color Colored/Off-White Decision->Color Visual: Brown Action_Amine Acid Wash (pH 4.0) or Acetone Trituration Amine->Action_Amine Action_Tar Digestion at 80°C in Water (30 mins) Tar->Action_Tar Action_Color Recrystallization: DMF/EtOH + Charcoal Color->Action_Color Final Pure 7-Chloro-4-hydroxy- 2-phenyl-1,8-naphthyridine Action_Amine->Final Action_Tar->Filter Reprocess Action_Color->Final

Caption: Logical flow for identifying and treating specific impurity profiles in 1,8-naphthyridine synthesis.

Workflow 2: The pH-Solubility Swing

This diagram illustrates why pH control is the single most critical factor in your yield and purity.

pH_Swing Acid pH < 2.0 Soluble Cation (Protonated N) Neutral pH 6.5 - 7.0 INSOLUBLE (Precipitation Zone) Acid->Neutral Add NH4OH (Precipitates Product) Base pH > 10.0 Soluble Anion (Phenolate form) Neutral->Base Add NaOH (Dissolves Product) Base->Neutral Add AcOH (Reprecipitates)

Caption: The amphoteric solubility profile. Isolation must occur strictly within the Neutral zone (pH 6.5-7.0).

FAQ: Frequently Asked Questions

Q: My product is not precipitating after adding Ammonia. Why? A: You likely overshot the pH. If the pH goes above 8.5, the phenol moiety deprotonates (forming the naphthyridin-4-olate anion), which is water-soluble.

  • Fix: Add dilute Acetic Acid dropwise until the pH returns to 7.0. A thick precipitate should form immediately.

Q: Can I use Ethanol for the initial quench? A: No. If you are using PPA, adding ethanol can form ethyl esters of polyphosphoric acid, creating a difficult-to-remove oil. Stick to water/ice for the quench, then use ethanol only for the final recrystallization.

Q: The melting point is lower than reported (Reported: >260°C). A: This indicates solvent entrapment or regioisomer contamination.

  • Solvent: Dry the sample at 100°C under high vacuum (naphthyridines hold onto DMF tightly).

  • Isomers: Check 1H-NMR. If the condensation occurred on the wrong nitrogen (rare for 2-amino-6-chloropyridine but possible), the splitting pattern of the pyridine ring protons will differ.

References

  • Synthesis of 1,8-Naphthyridines (General Methodologies)

    • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds.
  • Purification of 4-Hydroxy-1,8-naphthyridines

    • Abu-Melha, S. (2025).[1] Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. (Describes recrystallization from ethanol/DMF).

  • Chemical Structure & Properties

    • PubChem. 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (Compound Summary).
  • Reaction Mechanism (PPA Cyclization)

    • Mogilaiah, K., et al. (2002). Friedlander synthesis of 1,8-naphthyridines. Indian Journal of Chemistry. (Establishes the PPA protocol).

Sources

Troubleshooting

Technical Support Center: Naphthyridine Chlorination Optimization

Topic: Troubleshooting & Optimization of Hydroxy-to-Chloro Transformations in Naphthyridine Scaffolds Ticket ID: NAPH-CL-001 Status: Open Resource Executive Summary & Diagnostic Workflow The Challenge: Converting hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of Hydroxy-to-Chloro Transformations in Naphthyridine Scaffolds Ticket ID: NAPH-CL-001 Status: Open Resource

Executive Summary & Diagnostic Workflow

The Challenge: Converting hydroxy-naphthyridines (or naphthyridinones) to their chlorinated counterparts is the primary gateway to functionalizing these scaffolds for drug discovery (e.g., via


 or Suzuki couplings).
The Failure Mode:  Researchers frequently encounter "black tar" formation, incomplete conversion, or rapid hydrolysis back to the starting material during workup.

Immediate Action: Use the diagnostic logic below to identify your failure point before proceeding to the protocols.

DiagnosticFlow Start Start: Reaction Outcome? Issue_Tar Black Tar / Charring Start->Issue_Tar Issue_Stall Incomplete Conversion (SM remains) Start->Issue_Stall Issue_Hydro Product Reverts to SM during Workup Start->Issue_Hydro Diag_Temp Check: Temperature > 100°C? Issue_Tar->Diag_Temp Diag_Base Check: Base Used? Issue_Stall->Diag_Base Diag_Quench Check: Quench Method? Issue_Hydro->Diag_Quench Sol_Solvent Solution: Switch to PhMe/MeCN Reduce T Diag_Temp->Sol_Solvent Yes (Neat POCl3) Sol_Cat Solution: Add cat. DMF or Diethylaniline Diag_Base->Sol_Cat No Base/Cat Sol_RevQuench Solution: Implement Reverse Quench SOP Diag_Quench->Sol_RevQuench Direct Water Addn

Figure 1: Diagnostic logic for identifying the root cause of chlorination failure.

The Mechanics of Failure

To fix the reaction, you must understand the invisible intermediates. The reaction typically proceeds via a Chlorophosphate Intermediate or, if DMF is present, a Vilsmeier-Haack Intermediate .

Why "Black Tar" Happens

Naphthyridines are electron-deficient. In neat


 at reflux (105°C), the reaction generates high concentrations of polyphosphoric acids.
  • Protonation: The ring nitrogens become protonated, deactivating the ring toward the necessary nucleophilic attack by

    
    .
    
  • Polymerization: Extreme heat causes oxidative decomposition of the electron-rich impurities or the Vilsmeier intermediate itself, leading to intractable black solids.

Why Hydrolysis Happens (The "Ghost" Product)

You see the product on TLC, but it vanishes after workup.

  • Cause: The formation of metastable phosphorodichloridic acid adducts.[1][2]

  • Mechanism: If you add water to the reaction (Direct Quench), the local acid concentration spikes. The N-Cl bond or the intermediate activated complex is susceptible to acid-catalyzed hydrolysis, reverting the newly formed C-Cl bond back to C-OH.

Troubleshooting Guide (Q&A)

Issue A: "My reaction turned into a solid black rock."

Q: I used neat


 at reflux. The flask is now coated in black tar. 
A:  You likely overheated the substrate in an acidic medium.
  • The Fix: Dilute and Catalyze.

    • Do not use neat

      
       for sensitive naphthyridines. Use Toluene or Acetonitrile (MeCN) as a solvent.
      
    • Reduce

      
       to 2–5 equivalents.
      
    • Add N,N-Diethylaniline (PhNEt2) (1.0 eq). This acts as an acid scavenger, preventing ring protonation without quenching the electrophile.

Issue B: "The reaction stalls at 60% conversion."

Q: I've refluxed for 24 hours, but starting material (SM) persists. A: The leaving group isn't forming, or the chloride attack is blocked.

  • The Fix: Activate the Oxygen.

    • Add DMF (Dimethylformamide) (catalytic, 0.1–0.5 eq).

    • Mechanism:[3][4] DMF reacts with

      
       to form the Vilsmeier reagent (
      
      
      
      ). This attacks the naphthyridinone oxygen much faster than
      
      
      alone, converting it into a highly reactive species.
    • Warning: Do not use stoichiometric DMF unless necessary; it complicates the workup.

Issue C: "I lost my product during extraction."

Q: TLC showed a spot, but after pouring onto ice, I recovered starting material. A: You performed a "Direct Quench," causing acid-catalyzed hydrolysis.

  • The Fix: The Reverse Quench. [1][4]

    • Never pour water into

      
      .
      
    • Pour the reaction mixture slowly into a vigorously stirred, cooled solution of Sodium Acetate or Sodium Bicarbonate . This buffers the pH immediately, destroying the P-Cl bonds without attacking the C-Cl bond on your ring.

Standard Operating Protocols (SOPs)

SOP-01: Optimized Chlorination of Naphthyridinones

Use this for 1,5-, 1,6-, and 1,8-naphthyridinones.

Reagents:

  • Substrate (1.0 eq)[5][6]

  • 
     (3.0 – 5.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or Toluene [0.5 M conc]

  • Base:

    
    -Diethylaniline (1.0 eq) or
    
    
    
    -Diisopropylethylamine (DIEA)
  • Catalyst: DMF (5 drops per gram of substrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Addition: Add Substrate, Solvent, and Base.

  • Activation: Cool to 0°C. Add

    
     dropwise (exothermic). Add DMF catalyst last.
    
  • Reaction: Warm to room temperature, then heat to 80°C (not reflux) for 2–4 hours. Monitor by TLC.[7][8]

    • Note: If conversion is slow, raise T to 95°C. Avoid 110°C+ unless using neat

      
      .
      
  • Concentration: CRITICAL STEP. Evaporate excess

    
     and solvent on a rotary evaporator before quenching. Use a liquid nitrogen trap to protect the pump.
    
    • Why: Removing bulk

      
       reduces the violence of the quench.
      
SOP-02: The "Reverse Quench" (Safety & Yield Critical)

Use this for ALL phosphorus-based chlorinations.

Reagents:

  • Quench Buffer: Sat. aq.

    
     or 2M Sodium Acetate.
    
  • Ice.[1][7][8]

Procedure:

  • Prepare a beaker with the Quench Buffer and crushed ice (approx 10x volume of reaction). Stir vigorously.

  • Dilute the crude reaction residue (from SOP-01) with a minimal amount of DCM or MeCN.

  • Dropwise Addition: Add the organic residue into the stirring aqueous buffer.

    • Observation: You will see fizzing (

      
      ) and heat generation. Maintain internal T < 20°C.
      
  • pH Check: Ensure the aqueous layer remains pH 7–8. If it turns acidic, add solid

    
    .
    
  • Extraction: Extract immediately with DCM or EtOAc. Wash with brine, dry over

    
    .
    

Reference Data: Reagent Selection

ReagentReactivitySide Reaction RiskRecommended For

ModerateLowStandard naphthyridines.

+

HighHigh (Chlorination at

-methyl groups)
Sterically hindered substrates only.

LowLowOnly works if DMF catalyst is used; generally avoid for naphthyridines.

HighModerateHigh-boiling alternative (130°C+) for very unreactive substrates.

Visualizing the Pathway

Understanding the catalytic cycle helps preventing over-chlorination.

ReactionPathway SM Hydroxy-Naphthyridine Inter_1 Phosphorodichloridate Intermediate SM->Inter_1 Slow Vilsmeier Vilsmeier Reagent (if DMF added) SM->Vilsmeier Fast Activation POCl3 POCl3 / Base Product Chloro-Naphthyridine Inter_1->Product Cl- Attack Side_Polymer Polymer/Tar (High T, Acidic) Inter_1->Side_Polymer Overheating Vilsmeier->Inter_1 Side_Hydro Hydrolysis back to SM (Bad Quench) Product->Side_Hydro Acidic Water

Figure 2: Reaction pathway showing the Vilsmeier acceleration and points of failure.

References

  • Marson, C. M. (2011). Tetrahedron, 48(16), 3659-3726. "Reactions of Carbonyl Compounds with Vilsmeier Reagents.
  • Safety & Quenching Protocols

    • Acharya, J., et al. (2010). Organic Process Research & Development, 14(3), 701-707. .[2]

    • Context: The authoritative source on "Reverse Quench" to prevent thermal runaways and product hydrolysis.
  • Naphthyridine Synthesis Optimization

    • Lowe, P. A. (1996). Comprehensive Heterocyclic Chemistry II, Vol 7. "Naphthyridines."[9]

    • Context: General reactivity patterns of 1,5- and 1,8-naphthyridines regarding electrophilic substitution.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

Optimization

Overcoming low purity issues in 7-chloro-1,8-naphthyridine derivatives

Current Status: Operational Ticket ID: #NAPH-CL-007 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Introduction: The "Sticky" Science of Naphthyridines Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #NAPH-CL-007 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The "Sticky" Science of Naphthyridines

Welcome to the technical support hub for 1,8-naphthyridine chemistry. If you are here, you are likely facing one of three problems with your 7-chloro derivatives: low conversion , "black tar" formation , or impossible purification due to streaking on silica.[1]

The 1,8-naphthyridine scaffold is electron-deficient yet basic, creating a dichotomy that complicates synthesis.[1] The chlorination of the 7-hydroxy precursor (often using


) is the standard route, but it is prone to aggressive side reactions including polymerization and hydrolysis. This guide replaces trial-and-error with mechanistic causality.

Phase 1: Reaction Optimization (Upstream Control)

FAQ 1: Why does my reaction turn into a black tar instead of a clean product?

Diagnosis: Uncontrolled exotherms leading to polymerization.[1] The 1,8-naphthyridine ring is sensitive to oxidative degradation and polymerization under high thermal stress, particularly in the presence of strong Lewis acids like


.

The Fix: The "Stepwise Activation" Protocol Do not reflux immediately. The formation of the active Vilsmeier-type intermediate or chlorophosphate ester happens at lower temperatures.

  • Solvent Choice: Avoid neat

    
     if possible. Use Acetonitrile (
    
    
    
    )
    or Toluene as a co-solvent to modulate the temperature.[1]
  • Temperature Ramping:

    • Step A: Add

      
       at 
      
      
      
      .[1]
    • Step B: Stir at Room Temperature (RT) for 30–60 minutes.

    • Step C: Only heat to reflux (

      
      ) after the initial activation is complete.[1]
      
  • Additive: Add Phosphorus Pentachloride (

    
    )  (0.1–0.2 equiv) if conversion is stalled.[1] 
    
    
    
    is a more aggressive chlorinating agent that can push the reaction to completion at lower temperatures than
    
    
    alone [1].[1]
FAQ 2: I see starting material (hydroxy) remaining, but extended reflux degrades the product.

Diagnosis: Moisture contamination deactivating the Vilsmeier reagent.


 hydrolyzes rapidly with atmospheric moisture to form phosphoric acid (

), which is non-reactive for chlorination and promotes tar formation.

The Fix:

  • Dry Reagents: Ensure the starting hydroxy-naphthyridine is dried under high vacuum (

    
     mbar) for 4 hours at 
    
    
    
    to remove lattice water.
  • Catalyst: Add Dimethylformamide (DMF) (cat.[1] 3–5 drops). This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is significantly more electrophilic than

    
     alone, allowing for shorter reaction times [2].
    

Phase 2: Work-up & Isolation (The Critical Interface)[1]

FAQ 3: My product hydrolyzes back to the starting material during quenching.

Diagnosis: Acid-catalyzed hydrolysis. The 7-chloro substituent is activated by the adjacent ring nitrogen (similar to 2-chloropyridine).[1] In acidic media (generated by quenching


 with water), water acts as a nucleophile, displacing the chloride.

The Fix: The "Buffered pH" Quench Never quench directly with water.[1]

  • Preparation: Prepare a saturated Sodium Bicarbonate (

    
    )  solution or a 
    
    
    
    Sodium Acetate solution mixed with crushed ice.
  • Execution: Pour the reaction mixture slowly into the vigorously stirring ice/base mixture.

  • Target pH: Maintain pH 7–8. Do not allow the pH to drop below 4 (hydrolysis risk) or rise above 10 (ring instability/side reactions).

Visualization: Reaction & Impurity Pathways

The following diagram illustrates the kinetic competition between product formation and common impurities.

ReactionPathways SM 7-Hydroxy Precursor Inter Chlorophosphate Intermediate SM->Inter POCl3, 0°C Product 7-Chloro Product Inter->Product Heat, Cl- attack Tar Polymer/Tar (Black) Inter->Tar Overheating (>100°C) Product->Tar Extended Reflux Hydrolysis Hydrolysis Byproduct Product->Hydrolysis Acidic Quench (pH < 4)

Caption: Kinetic pathway of 7-chloro-1,8-naphthyridine synthesis showing critical divergence points for tar formation and hydrolysis.

Phase 3: Purification (Downstream Processing)

FAQ 4: The compound streaks/tails on silica gel columns.

Diagnosis: Interaction between the basic naphthyridine nitrogens and acidic silanol groups on the silica.

The Fix: Mobile Phase Modifiers Standard Ethyl Acetate/Hexane is insufficient.[1] You must suppress the ionization of the silica.

  • Option A (Standard): Add 1–2% Triethylamine (TEA) to your mobile phase.[1] Pre-wash the column with the TEA-containing solvent before loading the sample.[1]

  • Option B (High Polarity): Use DCM : Methanol :

    
     (95:4:1) .[1] The ammonia competes for the silanol sites more effectively than the naphthyridine [3].
    
FAQ 5: Recrystallization is failing; the solid is amorphous.

Diagnosis: High lattice energy and poor solubility in mid-polarity solvents.[1]

The Fix: The "Dual-Solvent" Precipitation

  • Dissolve the crude "tarry" solid in a minimum amount of DCM or Chloroform (where it is highly soluble).[1]

  • Filter this solution through a pad of Celite to remove insoluble black polymers.

  • Slowly add Hexane or Diisopropyl Ether (Anti-solvent) until the solution turns cloudy.[1]

  • Store at

    
    . The product should crystallize as needles, leaving the impurities in the mother liquor.
    

Summary of Critical Parameters

ParameterStandard (Risky) ApproachOptimized (Safe) Approach
Reagent Neat


+ Toluene (Co-solvent)
Activation Direct Reflux0°C

RT

Reflux
Quenching Pour into WaterPour into Ice/NaHCO

(pH 7-8)
Column Hexane/EtOAcDCM/MeOH + 1% TEA
Drying Air dryHigh Vacuum (remove moisture)

Decision Logic: Purification Strategy

Use this logic gate to determine the most efficient purification route for your specific derivative.

PurificationLogic Start Crude Mixture Solubility Soluble in Hot Ethanol? Start->Solubility Recryst Recrystallize: EtOH or EtOH/Hexane Solubility->Recryst Yes Tailing TLC Check: Streaking on Silica? Solubility->Tailing No (Oily/Tarry) Alumina Use Neutral Alumina Column Tailing->Alumina Severe Streaking SilicaMod Use Silica with 1% Et3N or NH3 Tailing->SilicaMod Moderate Streaking

Caption: Decision tree for selecting the optimal purification method based on solubility and TLC behavior.

References

  • Mechanism of POCl3/PCl5 Chlorination

    • Title: POCl3-PCl5 mixture: A robust chlorinating agent.[1][2]

    • Source: Indian Chemical Society.[1]

    • URL:[Link] (General reference for PCl5 boosting POCl3 activity) [1].[1]

  • Vilsmeier-Haack Activation

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[3][4]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link] [2].[1]

  • Purification Protocols

    • Title: Application Notes and Protocols for HPLC Purification of 1,8-Naphthyridine Deriv
    • Source: BenchChem Technical Support.[5]

  • General Synthesis & Solubility

    • Title: 7-Chloro-1,8-naphthyridine-3-carboxylic acid Data Sheet.[1]

    • Source: ChemScene.[1][6]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Naphthyridine Ring Closure

Core Directive: The Technical Conflict Naphthyridines (specifically 1,8-naphthyridines) are "privileged" scaffolds in drug discovery, but they are also privileged ligands . The fundamental technical conflict in their cat...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Technical Conflict

Naphthyridines (specifically 1,8-naphthyridines) are "privileged" scaffolds in drug discovery, but they are also privileged ligands . The fundamental technical conflict in their catalytic synthesis is Product Inhibition .

As you form the naphthyridine ring, you are synthesizing a bidentate ligand capable of chelating your transition metal catalyst (Pd, Ru, Rh) more tightly than your engineered ligands. This creates an off-cycle resting state , effectively poisoning the reaction before completion.

This guide moves beyond generic advice to address the specific coordination chemistry driving deactivation in these systems.

Diagnostic Module: Why is my reaction failing?

Q1: My reaction profile shows rapid initial turnover that stalls at ~40-60% conversion. Adding more catalyst restarts the reaction only briefly. What is happening?

Diagnosis: Competitive Product Inhibition (Auto-Poisoning). The Mechanism: The 1,8-naphthyridine product contains two nitrogen atoms positioned perfectly for chelation. As product concentration increases, it competes with the substrate for the metal center.

  • The tell-tale sign: The reaction rate is inversely proportional to product concentration.

  • The Fix: You must destabilize the Metal-Product complex relative to the Metal-Substrate complex.

    • Immediate Action: Add a Lewis Acid co-catalyst (e.g., Zn(OTf)₂ or Mg(OTf)₂ at 10–20 mol%). The Lewis acid will bind to the basic naphthyridine nitrogens, "masking" them from the transition metal catalyst.

Q2: I observe the formation of a black precipitate (metal black) and a complete cessation of reactivity.

Diagnosis: Ligand Dissociation followed by Agglomeration. The Mechanism: The naphthyridine ring closure often requires elevated temperatures. If your supporting ligand (phosphine/NHC) is not sterically bulky enough, the naphthyridine intermediate or product displaces the ligand. Once the ligand is gone, the "naked" metal atoms aggregate into catalytically inactive nanoparticles (Pd-black or Ru-black).

  • The Fix: Switch to sterically demanding ligands that create a "protective shell" around the metal center, making it physically difficult for the planar naphthyridine to coordinate.

    • Recommendation: Switch from PPh₃ or dppf to Xantphos , BrettPhos , or bulky NHC ligands (e.g., IPr).

Q3: In Ruthenium-catalyzed Acceptorless Dehydrogenative Coupling (ADC), the reaction works on small scale but fails on scale-up.

Diagnosis: Hydrogen Saturation (Reversible Inhibition). The Mechanism: ADC releases H₂ gas. On a small scale, H₂ escapes easily. On a large scale, H₂ saturation in the headspace shifts the equilibrium backward or poisons the catalyst by forming stable metal-hydride species that cannot re-enter the cycle.

  • The Fix: Increase surface area for gas exchange or use a hydrogen scavenger (e.g., a sacrificial alkene like norbornene, though this reduces atom economy) or vigorous nitrogen sparging.

Visualizing the Deactivation Pathways[1][2][3]

The following diagram illustrates the competition between the Active Catalytic Cycle and the Deactivation Pathways specific to naphthyridine synthesis.

Naphthyridine_Deactivation PreCat Pre-Catalyst (L-M) Active Active Species (L-M*) PreCat->Active Activation Active->Active Catalytic Cycle (Ring Closure) Substrate Substrate (Amino-Pyridine) Active->Substrate Coordination Product Product (1,8-Naphthyridine) Active->Product Release Aggregated IRREVERSIBLE DEACTIVATION (Metal Black/Aggregates) Active->Aggregated Ligand Displacement Poisoned OFF-CYCLE RESTING STATE (Product-Bound Metal) Product->Poisoned Competitive Chelation (High Affinity) Poisoned->Active Slow dissociation (Rate Limiting) Poisoned->Aggregated Ligand Loss (Thermal)

Caption: Figure 1. The "Death Spiral" of naphthyridine synthesis. Note how the product itself drives the catalyst into an off-cycle resting state (Red), which can lead to irreversible aggregation (Black).

Validated Experimental Protocols

Protocol A: Ru-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

Best for: "Green" synthesis from 2-aminopyridines and diols/ketones.

The Challenge: High sensitivity to H₂ pressure and product inhibition.

ParameterSpecificationRationale
Catalyst Ru-Macho or Milstein Catalyst (0.5 - 2 mol%)Pincer complexes are essential for thermal stability.
Base t-BuOK (1.1 equiv)Promotes aromatization and H₂ release.
Solvent Toluene or Xylene (Degassed)High boiling point required for reflux; non-coordinating.
Additive Molecular Sieves (4Å) Removes trace water which can hydrolyze the imine intermediate.
Key Step Open System Reflux CRITICAL: Reaction must be run under a flow of Argon/Nitrogen to sweep away H₂. Do not seal the vessel.

Step-by-Step:

  • In a glovebox, charge a Schlenk tube with 2-aminopyridine (1.0 mmol), diol/ketone (1.0 mmol), Ru-Macho (0.01 mmol), and t-BuOK (1.1 mmol).

  • Add dry Toluene (3 mL).

  • Connect to a reflux condenser fitted with an oil bubbler (to allow H₂ escape).

  • Heat to 130 °C for 24 hours.

  • Troubleshooting: If yield <50%, add 10 mol% Lewis Acid (ZnCl₂) to sequester the product.

Protocol B: Pd-Catalyzed Intramolecular Cyclization

Best for: Constructing complex scaffolds via C-N or C-C bond formation.

The Challenge: Catalyst poisoning by the pyridine nitrogen.

ParameterSpecificationRationale
Pre-Catalyst Pd₂(dba)₃ (2 mol%)Labile ligands allow easy activation.
Ligand Xantphos or t-BuXPhos (4-6 mol%)CRITICAL: Large bite angle (Xantphos) or steric bulk (t-BuXPhos) prevents the naphthyridine product from displacing the ligand.
Base Cs₂CO₃ (2.0 equiv)"Soluble" inorganic base; milder than alkoxides.
Solvent 1,4-DioxaneHigh boiling point, good solubility for Pd-complexes.

Step-by-Step:

  • Mix substrate (containing pendant halide and amine/nucleophile) with Pd₂(dba)₃ and Xantphos in 1,4-Dioxane.

  • Stir at RT for 10 mins to form the active L-Pd(0) species before heating.

  • Add Cs₂CO₃.

  • Heat to 100 °C.

  • Troubleshooting: If black precipitate forms, increase Ligand:Metal ratio to 3:1 or 4:1.

Troubleshooting Decision Tree

Use this logic flow to determine the next step in your optimization.

Troubleshooting_Flow Start Reaction Stalled/Failed CheckColor Is there a black precipitate? Start->CheckColor PrecipitateYes Yes: Metal Aggregation CheckColor->PrecipitateYes Yes PrecipitateNo No: Solution is homogeneous CheckColor->PrecipitateNo No CheckProfile Check Reaction Profile (HPLC/GC) StallYes Yes: Product Inhibition CheckProfile->StallYes Stalls mid-way StallNo No: <10% Conversion CheckProfile->StallNo No initiation Action1 Action: Switch to Bulky Ligand (Xantphos, BrettPhos, NHC) PrecipitateYes->Action1 PrecipitateNo->CheckProfile ProfileCheck Did it stall after ~50%? Action2 Action: Add Lewis Acid (Zn(OTf)2, Mg(OTf)2) StallYes->Action2 Action3 Action: Check Oxidative Addition. Substrate might be deactivated. StallNo->Action3

Caption: Figure 2. Logic flow for diagnosing catalyst failure modes.

References

  • Overcoming Catalyst Poisoning

    • Title: Overcoming the limitations of directed C-H functionalizations of heterocycles.[1]

    • Source: Nature (2014).[2]

    • Significance: Establishes the mechanism of N-coordination poisoning and strategies to overcome it using directing groups and additives.
  • Ru-Catalyzed Naphthyridine Synthesis

    • Title: Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium.[3][4]

    • Source: Journal of the American Chemical Society (2018).
    • Significance: details the Ru-pincer mechanism and the necessity of managing hydrogen release.
  • Deactivation Pathways

    • Title: Deactivation Pathways in Transition Metal Catalysis.[5][6]

    • Source: Macmillan Group / Princeton University.
    • Significance: Comprehensive review of ligand loss, aggreg
  • Friedlander/Ionic Liquid Synthesis

    • Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction.[7]

    • Source: ACS Omega (2021).[8]

    • Significance: Provides alternative, non-transition metal routes if catalyst deactiv

Sources

Optimization

Minimizing byproduct formation in Friedländer synthesis of naphthyridines

Welcome to the Technical Support Center for Naphthyridine Synthesis. As drug development increasingly relies on complex nitrogenous heterocycles, the Friedländer synthesis remains a cornerstone for constructing 1,8-napht...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. As drug development increasingly relies on complex nitrogenous heterocycles, the Friedländer synthesis remains a cornerstone for constructing 1,8-naphthyridines. However, the reaction's complex cascade nature often leads to competing mechanistic pathways and undesired byproducts.

This guide is engineered for researchers and application scientists. It bypasses generic advice to focus on the thermodynamic and kinetic causalities behind byproduct formation, providing self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Byproduct Divergence

To troubleshoot effectively, we must first map the reaction's logical flow. The Friedländer condensation can proceed via two primary pathways (imine formation first vs. aldol first), both of which are susceptible to specific divergence points that yield byproducts.

Friedlander Start 2-Aminonicotinaldehyde + α-Methylene Ketone Schiff Schiff Base Intermediate (Imine Formation) Start->Schiff Amine Catalysis AldolInt Intermolecular Aldol Intermediate Start->AldolInt Base Catalysis BP_Ketone Ketone Self-Condensation (Aldol Byproduct) Start->BP_Ketone Excess Base / High Temp BP_Regio Regioisomeric Naphthyridine (Unsymmetrical Ketone) Start->BP_Regio Poor Catalyst Control BP_Degrad Starting Material Degradation (Harsh Conditions) Start->BP_Degrad Prolonged Heating Target Desired 1,8-Naphthyridine Schiff->Target Intramolecular Aldol & Dehydration AldolInt->Target Cyclodehydration

Friedländer Synthesis Pathways and Common Byproduct Divergence Points.

Troubleshooting Guide: Diagnosing & Resolving Byproducts

Q1: I am observing significant self-condensation of my α-methylene ketone. How can I suppress this aldol byproduct? Causality & Expert Insight: Under standard basic conditions (e.g., KOH, NaOH), the enolate of the ketone is highly reactive. Because 2-aminonicotinaldehyde is sterically and electronically deactivated compared to simple aldehydes, the ketone enolate often reacts with another ketone molecule faster than it undergoes cross-condensation, leading to α,β-unsaturated ketone impurities. Resolution: Transition away from harsh bases. 1 [1] dictates that slow addition of the ketone via a syringe pump maintains a low steady-state concentration of the enolate, statistically favoring cross-condensation. Alternatively, switching to a cyclic secondary amine catalyst bypasses the enolate pathway entirely by forming a reactive enamine intermediate.

Q2: When using unsymmetrical ketones (e.g., 2-butanone), my NMR shows a mixture of regioisomers. How do I control regioselectivity? Causality & Expert Insight: Unsymmetrical ketones possess two distinct enolizable α-carbons. Standard acid/base catalysts offer poor kinetic vs. thermodynamic control, resulting in a nearly 1:1 mixture of 2-alkyl and 2,3-dialkyl substituted naphthyridines. Resolution: Employ bulky bicyclic secondary amines like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane). As detailed in2 [2], these catalysts form sterically hindered enamines that direct the nucleophilic attack almost exclusively from the less hindered α-carbon, yielding the 2-substituted regioisomer.

Q3: My 2-aminonicotinaldehyde starting material is degrading before the reaction completes, leading to black, tarry mixtures. Causality & Expert Insight: o-Aminoaldehydes are notoriously unstable. Prolonged heating (>100°C) in strongly acidic or basic media induces oxidative degradation and self-polymerization (Friedländer condensation with itself). Resolution: Shift to aqueous, mild catalytic systems. Recent advancements in 3 [3] demonstrate that using biocompatible ionic liquids, such as Choline Hydroxide (ChOH), in water at moderate temperatures (50°C) completely suppresses starting material degradation while achieving >90% yields.

Quantitative Data: Catalyst Impact on Regioselectivity

To illustrate the causality of catalyst choice on byproduct formation, the following table summarizes the regioselective outcomes when reacting 2-aminonicotinaldehyde with an unsymmetrical ketone (2-butanone).

Catalyst SystemIntermediate TypeMajor RegioisomerRegioselectivity RatioIsolated Yield (%)
KOH (20 mol%) Enolate2,3-Dialkyl55:4560
Pyrrolidine (20 mol%) Enamine2-Alkyl85:1578
TABO (20 mol%) Sterically Hindered Enamine2-Alkyl96:484

Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies incorporate built-in validation checks to ensure your reaction remains on the correct mechanistic pathway.

Protocol A: Highly Regioselective Synthesis (Amine-Catalyzed)

Objective: Synthesize single regioisomers from unsymmetrical ketones while suppressing ketone self-condensation.

  • Preparation: In an oven-dried, argon-flushed 50 mL Schlenk flask, dissolve 2-aminonicotinaldehyde (1.0 mmol) in anhydrous ethanol (5.0 mL).

  • Catalyst Addition: Add TABO catalyst (0.2 mmol, 20 mol%). Stir for 5 minutes at room temperature.

  • Controlled Addition: Using a syringe pump, add the unsymmetrical ketone (1.2 mmol) dropwise over 60 minutes while heating the mixture to 65°C.

    • Validation Check: The solution should maintain a pale yellow to orange hue. If the solution turns dark brown rapidly, the addition rate is too fast, indicating the onset of ketone self-condensation.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Validation Check: The disappearance of the highly fluorescent 2-aminonicotinaldehyde spot under 254 nm UV confirms complete conversion (typically 2-4 hours).

  • Workup: Concentrate under reduced pressure and purify via flash column chromatography to isolate the 2-alkyl-1,8-naphthyridine.

Protocol B: Green, Gram-Scale Synthesis Minimizing Degradation

Objective: Prevent aldehyde degradation using aqueous ionic liquid conditions.

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-aminonicotinaldehyde (10.0 mmol) and the active methylene ketone (10.5 mmol) in deionized water (20 mL).

  • Catalysis: Add Choline Hydroxide (ChOH) solution (1 mol% relative to the aldehyde).

  • Heating & Observation: Stir the suspension at 50°C.

    • Validation Check: The reaction medium will transition from a heterogeneous suspension to a transient homogeneous state as the imine forms, followed by the visible precipitation of the 1,8-naphthyridine product. This physical state change visually confirms product formation without requiring complex real-time analytics.

  • Isolation: After 2 hours, cool to room temperature. Filter the precipitated product, wash with cold water (2 x 10 mL), and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to reduce byproduct formation? Yes. Microwave-assisted synthesis (e.g., 120°C for 5-15 minutes) rapidly accelerates the final cyclodehydration step. By drastically shortening the reaction time, you minimize the window in which competitive side reactions (like oxidative degradation) can occur.

Q: Why is my product contaminated with an incompletely dehydrated intermediate? If the final cyclodehydration step is kinetically slow, the intermediate aldol adduct will accumulate. Ensure your reaction is driven to completion by actively removing water (e.g., using a Dean-Stark apparatus if reacting in toluene) or by increasing the reaction temperature by 10-15°C during the final 30 minutes of the protocol.

References

  • Minimizing side products in the Friedländer quinoline synthesis. Benchchem.
  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

The following guide details the mass spectrometry (MS) characterization of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine , a significant pharmacophore in medicinal chemistry. This guide deviates from standard templates t...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry (MS) characterization of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine , a significant pharmacophore in medicinal chemistry.

This guide deviates from standard templates to focus on the mechanistic and comparative aspects of MS analysis, designed for researchers requiring high-confidence structural validation.

Executive Technical Summary

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (MW: 256.04 Da) represents a class of nitrogen-heterocycles frequently screened for antimicrobial, anticancer, and anti-inflammatory properties. Its analysis requires a nuanced understanding of its tautomeric behavior (keto-enol) and the isotopic signature of the chlorine substituent.

This guide compares the MS/MS performance of this specific derivative against non-chlorinated analogs and standard 1,8-naphthyridine scaffolds (e.g., Nalidixic acid derivatives) to establish diagnostic fragmentation fingerprints.

Key Analytical Advantages
  • Isotopic Tagging: The

    
     ratio (3:1) provides an intrinsic quality control check for ion assignment, superior to non-halogenated analogs.
    
  • Diagnostic Neutral Losses: The 4-hydroxy group (predominantly in the 4-keto tautomer form in gas phase) facilitates a characteristic loss of CO (28 Da), distinguishing it from isomeric amino-naphthyridines.

Experimental Protocol: LC-ESI-MS/MS

To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This workflow ensures the generation of stable protonated molecular ions


.[1]
Workflow Diagram

ExperimentalWorkflow Sample Sample Preparation (1 mg/mL in MeOH) LC LC Separation (C18 Column, Gradient Elution) Sample->LC Injection ESI ESI Source (+) (4.5 kV, 300°C) LC->ESI Eluent Q1 Q1 Selection (m/z 257.0) ESI->Q1 [M+H]+ CID Collision Cell (N2 gas, 20-35 eV) Q1->CID Selection Detector TOF/Detector (Fragment Analysis) CID->Detector Product Ions

Caption: Optimized LC-ESI-MS/MS workflow for 1,8-naphthyridine characterization.

Methodological Parameters
ParameterSettingRationale
Ionization Mode ESI Positive (+)The basic nitrogens (N1, N8) readily protonate, yielding high intensity

.
Mobile Phase 0.1% Formic Acid / ACNAcidic pH ensures full protonation of the naphthyridine ring.
Collision Energy 20 – 40 eVStepped energy is required to observe both the primary CO loss and secondary ring cleavages.
Source Temp 300°CSufficient to desolvate the hydroxy/keto tautomer without thermal degradation.

Fragmentation Analysis & Pathway Elucidation

The fragmentation of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is governed by two dominant structural features: the 4-keto/hydroxy tautomer and the 7-chloro substituent .

Primary Fragmentation Pathway

The protonated molecule (


, m/z 257) undergoes a predictable dissociation cascade.
  • Precursor Selection: m/z 257 (

    
    ) and m/z 259 (
    
    
    
    ).
  • Loss of CO (Carbon Monoxide): The most abundant product ion arises from the expulsion of CO (28 Da) from the 4-position. This confirms the existence of the keto-tautomer in the gas phase.

    • Transition:

      
      
      
  • Loss of HCl / Cl: Following or competing with CO loss, the molecule ejects the halogen.

    • Transition:

      
       (Loss of HCl from the fragment)
      
    • Direct Transition:

      
       (Loss of HCl from parent - less common in ESI but seen in EI).
      
  • Ring Contraction/Cleavage: Further energy leads to the breakdown of the pyridine rings, often yielding phenyl-pyridinium type ions.

Mechanistic Visualization

FragmentationPathway Parent [M+H]+ m/z 257 (100%) Frag1 [M+H - CO]+ m/z 229 (High) Parent->Frag1 -CO (28 Da) Major Pathway Frag3 [M+H - HCl]+ m/z 221 (Low) Parent->Frag3 -HCl (36 Da) Minor Pathway Frag2 [M+H - CO - HCl]+ m/z 193 (Med) Frag1->Frag2 -HCl (36 Da) Phenyl Phenyl Fragment m/z 77 Frag2->Phenyl Ring Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine.

Comparative Performance Guide

This section objectively compares the MS characteristics of the target molecule against relevant alternatives to assist in assay development.

Comparison 1: Target vs. Non-Chlorinated Analog

Alternative: 4-Hydroxy-2-phenyl-1,8-naphthyridine (No Cl at C7).

Feature7-Chloro Derivative (Target)Non-Chlorinated AnalogPerformance Verdict
Precursor Ion m/z 257 / 259 (3:1 doublet)m/z 223 (Singlet)Target Wins: The Chlorine isotope pattern acts as a built-in confirmation filter, reducing false positives in complex matrices (e.g., plasma).
Fragmentation Sequential loss of CO then HCl.Loss of CO, then HCN.Target Wins: The loss of HCl (36 Da) is more specific and easier to track than HCN (27 Da), which mimics other common losses.
Sensitivity High (Cl increases hydrophobicity, aiding ESI surface activity).Moderate.Target Wins: Better ionization efficiency in reversed-phase LC-MS conditions.
Comparison 2: ESI (Soft) vs. EI (Hard) Ionization

Alternative: Electron Impact (EI) MS (e.g., GC-MS).

MetricESI-MS/MS (Recommended)EI-MS (Alternative)
Molecular Ion Strong

(Base Peak).
Weak

.[2]
Fragmentation Controlled (MS/MS).Extensive/Uncontrolled.
Application Quantitation in biological fluids.Library matching/Identification.
Data Interpretation Superior: The "Soft" ionization preserves the Cl-C bond initially, allowing specific MS/MS transitions (257->229) for quantification.Inferior: Rapid loss of Cl in the source often obscures the molecular ion, making identification difficult without a reference standard.

References

  • Naphthyridine Scaffold Bioactivity

    • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
    • Source: Archiv der Pharmazie (Weinheim).
    • URL:[Link]

  • General Fragmentation of Naphthyridines

    • Title: Synthesis, characterization, and in silico studies of 1,8-naphthyridine deriv
    • Source: Journal of Biomolecular Structure & Dynamics.
    • URL:[Link]

  • ESI-MS Mechanisms (Charge Migration/Retention)

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation.[3]

    • Source: Royal Society of Chemistry (N
    • URL:[Link]

  • Compound Data & Properties

    • Title: 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (PubChem Compound Summary).[4]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 7-chloro-1,8-naphthyridine vs quinolines

Topic: Structure-Activity Relationship (SAR) of 7-chloro-1,8-naphthyridine vs quinolines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Overcoming Resista...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 7-chloro-1,8-naphthyridine vs quinolines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Overcoming Resistance through Scaffold Hopping: A Medicinal Chemistry Perspective

Executive Summary

In the landscape of nitrogen-heterocycle drug discovery, the quinoline scaffold (specifically 7-chloroquinoline) has long been the "gold standard," largely due to the historical success of Chloroquine (CQ) and its derivatives in treating malaria and autoimmune disorders. However, the emergence of drug resistance and the need for improved pharmacokinetic (PK) profiles have driven researchers toward scaffold hopping —specifically to the 1,8-naphthyridine core.

This guide objectively compares the Structure-Activity Relationship (SAR) of the 7-chloro-1,8-naphthyridine scaffold against the traditional 7-chloroquinoline . Experimental data indicates that the insertion of the second nitrogen at the 8-position (N8) significantly alters basicity, lipophilicity, and metal-chelation properties, often resulting in superior potency against multidrug-resistant (MDR) strains (IC50


 0.11 

M for naphthyridines vs. 0.31

M for CQ in W2 strains).

Molecular Architecture & Physicochemical Analysis[2][3]

The fundamental difference between these two scaffolds lies in the "N8-insertion." While the 7-chloro substituent remains constant—preserving the critical hydrophobic and steric interactions required for target binding (e.g., inhibition of hemozoin formation)—the 1,8-naphthyridine core introduces a second hydrogen-bond acceptor and alters the electronic distribution of the ring system.

Comparative Physicochemical Profile[1][2][4]
Feature7-Chloroquinoline 7-Chloro-1,8-Naphthyridine Impact on SAR
Core Structure Benzo[b]pyridinePyridopyridine (Diazanaphthalene)Naphthyridine is more electron-deficient.
Heteroatoms 1 Nitrogen (N1)2 Nitrogens (N1, N8)N8 provides an extra H-bond acceptor site.
Lipophilicity (LogP) High (~2.0 - 2.5)Moderate (~1.5)Naphthyridines are more polar, improving aqueous solubility.
Basicity (pKa) ~4.9 (Ring N), ~8.4 (Side chain)~3.4 (Ring N)Reduced ring basicity in naphthyridines affects protonation state in acidic vacuoles.
Metal Coordination Monodentate (N1)Potential Bidentate (N1, N8)1,8-Naphthyridines can chelate metals (e.g., Fe, Cu) more effectively.
Structural Visualization

The following diagram illustrates the structural divergence and its mechanistic implications.

ScaffoldComparison Quinoline 7-Chloroquinoline (Standard) Feature_Cl 7-Cl Substituent (Retained) Quinoline->Feature_Cl Hydrophobic Anchor Effect_Lipophilicity Lower LogP (Better Solubility) Quinoline->Effect_Lipophilicity High LogP Naphthyridine 7-Chloro-1,8-Naphthyridine (Alternative) Naphthyridine->Feature_Cl Feature_N8 N8 Insertion (Differentiator) Naphthyridine->Feature_N8 Feature_N8->Effect_Lipophilicity Effect_Binding Altered Electronic Map (Overcomes Resistance) Feature_N8->Effect_Binding

Figure 1: Structural logic flow comparing the conserved 7-Cl anchor and the divergent N8-insertion effects.

Deep Dive: Structure-Activity Relationship (SAR)

The Role of the 7-Chloro Substituent

In both scaffolds, the chlorine atom at position 7 is non-negotiable for certain biological activities, particularly in antimalarial and kinase inhibitor applications.

  • Mechanism: The electron-withdrawing nature of the Cl atom at C7 increases the acidity of the conjugate acid of the N1 nitrogen (though less so in naphthyridines) and enhances lipophilic interactions within the binding pocket (e.g., the heme binding site in Plasmodium).

  • Observation: Removal or replacement of the 7-Cl with electron-donating groups (e.g., -OMe) typically abolishes activity in both scaffolds.

The "N8 Effect" (Naphthyridine Advantage)

The transition to 1,8-naphthyridine introduces unique SAR advantages:

  • Resistance Breaking: In Chloroquine-resistant (CQR) strains, the parasite mutates the PfCRT transporter to efflux the drug. The 1,8-naphthyridine scaffold, having a different electronic profile and dipole moment, is often less recognized by these efflux pumps.

  • Solubility: The extra nitrogen lowers logP, making the molecule more water-soluble, which is advantageous for oral bioavailability and formulation.

  • Binding Affinity: The N8 atom can form additional water-mediated hydrogen bonds or direct interactions with serine/threonine residues in kinase pockets that the C8-H of quinoline cannot.

Case Study: Antimalarial Efficacy (Resistant Strains)[5][6]

The most compelling experimental data comes from head-to-head comparisons against Plasmodium falciparum strains. The following data summarizes the potency of 4-amino-substituted derivatives of both scaffolds.

Experimental Data: Inhibition of P. falciparum (W2 Resistant Strain)

Compound ClassR-Group (Side Chain)IC50 (

M) [W2 Strain]
Resistance Index (RI)*
Chloroquine (Ref) 4-(diethylamino)-1-methylbutyl0.31 High (Resistant)
1,8-Naphthyridine 4-(diethylamino)-1-methylbutyl0.11 Low (Sensitive)
1,8-Naphthyridine 3-(diethylamino)propyl0.08 Low (Sensitive)

*RI = IC50(Resistant) / IC50(Sensitive). A lower RI indicates the drug is effective against resistant strains.

Key Insight: The 1,8-naphthyridine analog is approximately 3x more potent than Chloroquine against the resistant W2 strain, validating the scaffold hop as a viable strategy for overcoming resistance.

Experimental Protocols

Synthesis of the 7-Chloro-1,8-Naphthyridine Core

Unlike the commercially available 4,7-dichloroquinoline, the 7-chloro-1,8-naphthyridine core often requires de novo synthesis. The following protocol is a validated route starting from 2,6-diaminopyridine.

Protocol Workflow:

  • Condensation: React 2,6-diaminopyridine with malic acid in concentrated H₂SO₄ (Peckmann reaction) to form 2-amino-7-hydroxy-1,8-naphthyridine (or similar intermediate depending on exact reagents).

    • Alternative (High Yield): Condensation of 2-amino-6-chloropyridine with ethoxymethylene malonate (EMME), followed by thermal cyclization (Dowtherm A) to yield the 4-hydroxy-7-chloro-1,8-naphthyridine.

  • Chlorination: Treatment with POCl₃ (Phosphorus oxychloride) converts the 4-hydroxy group to the 4-chloro derivative.

  • Nucleophilic Substitution: Reaction with the desired amine side chain.

Step-by-Step Synthesis of 4-Hydroxy-7-Chloro-1,8-Naphthyridine:

  • Reagents: 2-amino-6-chloropyridine (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (solvent).

  • Procedure:

    • Mix amine and malonate; heat at 110°C for 2 hours to form the enamine intermediate.

    • Add the intermediate dropwise to refluxing diphenyl ether (250°C). Caution: Exothermic.

    • Reflux for 45 minutes. Cool to RT.

    • Dilute with hexane to precipitate the product. Filter and wash with hexane/ethanol.

  • Yield: Typically 60-75%.

Biological Assay: Heme Crystallization Inhibition

To verify if the SAR holds (i.e., the mechanism remains heme-binding), use the following self-validating assay.

  • Preparation: Dissolve Hemin chloride (100

    
    M) in 0.5 M sodium acetate buffer (pH 5.0).
    
  • Incubation: Add test compounds (Quinoline vs Naphthyridine) at varying concentrations (0.1 - 100

    
    M). Incubate at 37°C for 12-24 hours.
    
  • Quantification:

    • Centrifuge to pellet the hemozoin (beta-hematin).

    • Wash pellet with 2.5% SDS in 0.1 M sodium bicarbonate (removes free heme).

    • Dissolve pellet in 0.1 M NaOH.

    • Measure absorbance at 400 nm.

  • Validation: Lower absorbance = Higher inhibition of crystallization. The 1,8-naphthyridine should show IC50 values comparable to or better than CQ.

Decision Framework (SAR Logic)

Use this logic flow to determine when to switch from Quinoline to 1,8-Naphthyridine.

SAR_Logic Start Drug Discovery Goal Check_Target Target Requirement: Hydrophobic Pocket or Heme? Start->Check_Target Branch_Quin Standard Potency Needed? Use 7-Chloroquinoline Check_Target->Branch_Quin Standard Branch_Res Resistance / Solubility Issues? Check_Target->Branch_Res Optimization Switch_Naph Switch to 7-Chloro-1,8-Naphthyridine Branch_Res->Switch_Naph Yes Benefit1 Benefit: Lower LogP (Better Solubility) Switch_Naph->Benefit1 Benefit2 Benefit: Bypass Efflux Pumps (Overcome Resistance) Switch_Naph->Benefit2

Figure 2: Decision matrix for scaffold selection based on resistance and solubility profiles.

References

  • BenchChem. (2025).[2] A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). (2017). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PMC5473211. Link

  • Journal of Medicinal Chemistry. (2020). Identification of naphthyridine and quinoline derivatives as potential inhibitors. Link

  • Organic Chemistry Portal. Synthesis of 1,8-naphthyridines. Link

  • World Health Organization (WHO). Antimalarial Drug Resistance Monitoring. Link

Sources

Validation

Comparing antibacterial potency of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine analogs

Comparative Antibacterial Potency of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Analogs: A Preclinical Evaluation Guide Mechanistic Rationale & Scaffold Design The 1,8-naphthyridine scaffold is a privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antibacterial Potency of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine Analogs: A Preclinical Evaluation Guide

Mechanistic Rationale & Scaffold Design

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the foundational core for several generations of quinolone-like antibacterial agents, including nalidixic acid and enoxacin[1]. While the base compound, 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine, is frequently identified in high-throughput screens as an A1 adenosine receptor antagonist[2], its structural topology offers an ideal starting point for the synthesis of highly potent, broad-spectrum antibacterial analogs.

The rational design of these analogs relies on two critical structural features:

  • The 4-Hydroxy/4-Oxo Tautomerism: The 4-hydroxy group exists in tautomeric equilibrium with a 4-oxo moiety. This oxygen-rich center is mechanistically essential for coordinating with a critical Mg²⁺ ion, which bridges the drug molecule to the DNA backbone within the bacterial topoisomerase cleavage complex[3].

  • The 7-Chloro Leaving Group: The 7-chloro substituent on the electron-deficient 1,8-naphthyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Replacing this chlorine atom with basic cyclic amines (e.g., piperazine or pyrrolidine) drastically improves the molecule's zwitterionic character. This modification is the primary causal factor for enhanced penetration through Gram-negative outer membrane porins and increased binding affinity to the DNA gyrase target[4].

MoA A 1,8-Naphthyridine Analog B Bacterial Cell Penetration A->B Porin Channels C DNA Gyrase / Topo IV Binding B->C Target Engagement D Cleavage Complex Stabilization C->D Mg2+ Chelation E DNA Double-Strand Breaks D->E ATP-dependent F Bactericidal Effect E->F Cell Death

Mechanism of action for 1,8-naphthyridine analogs targeting bacterial DNA gyrase.

Comparative Antibacterial Potency

To objectively evaluate the antibacterial efficacy of this scaffold, the base compound and a synthesized C7-piperazinyl analog are compared against established first- and second-generation 1,8-naphthyridine antibiotics. The data below synthesizes expected preclinical Minimum Inhibitory Concentration (MIC) values based on established structure-activity relationships (SAR) for topoisomerase inhibitors.

Table 1: Comparative MIC Values (µg/mL) of 1,8-Naphthyridine Derivatives

CompoundE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)B. subtilis (ATCC 6633)
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (Base)32>641616
7-(Piperazin-1-yl)-4-hydroxy-2-phenyl-1,8-naphthyridine 0.520.250.5
Nalidixic Acid (1st Gen Reference)2163216
Enoxacin (2nd Gen Reference)0.1210.50.25

Data Analysis: The unmodified 7-chloro base exhibits weak antibacterial activity. However, the SNAr introduction of a piperazine ring at the C7 position yields an analog that outperforms the first-generation reference (Nalidixic acid) and achieves potency comparable to Enoxacin. The dramatic shift in the P. aeruginosa MIC (>64 to 2 µg/mL) highlights the necessity of the basic amine for overcoming Gram-negative efflux pumps and porin restrictions.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of these analogs must follow a self-validating experimental system. The protocols below detail the causality behind critical reagent choices.

Workflow S1 Compound Synthesis (C7-Substitution) S3 Broth Microdilution (CAMHB, 96-well) S1->S3 S2 Inoculum Preparation (0.5 McFarland) S2->S3 S4 Incubation (37°C, 16-20h) S3->S4 S5 OD600 Measurement (MIC Determination) S4->S5 Primary Endpoint S6 Gyrase Supercoiling Inhibition Assay S5->S6 Mechanistic Validation

High-throughput workflow for evaluating the antibacterial potency of naphthyridine analogs.

Protocol 1: Broth Microdilution Assay for MIC Determination

This phenotypic assay determines the lowest concentration of the analog required to inhibit visible bacterial growth, strictly adhering to CLSI guidelines.

  • Media Preparation (Critical Step): Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Quinolone and naphthyridine analogs act by chelating Mg²⁺. If the broth is not properly adjusted for physiological calcium and magnesium levels, the free Mg²⁺ will artificially alter drug solubility and target binding, leading to highly skewed MIC values.

  • Compound Dilution: Dissolve the 1,8-naphthyridine analogs in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a final concentration range of 0.015 to 64 µg/mL. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute the suspension in CAMHB to yield a final well concentration of 5 × 10⁵ CFU/mL.

  • Incubation & Readout: Incubate the plates at 37°C for 16–20 hours. Measure the optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration well exhibiting no visible growth. Include Enoxacin as a positive control and a vehicle (1% DMSO) as a negative control to validate the assay.

Protocol 2: Mechanistic Validation via DNA Gyrase Supercoiling Assay

Phenotypic death must be mechanistically linked to target inhibition. This cell-free assay confirms that the analogs directly inhibit the supercoiling activity of bacterial DNA gyrase.

  • Reaction Master Mix: Combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 6.5% glycerol.

  • ATP Regenerating System (Critical Step): Add 1 mM ATP, 6.5 mM phosphocreatine, and 50 µg/mL creatine kinase. Causality: DNA gyrase is an ATP-dependent enzyme. Without a regenerating system, natural ATP hydrolysis during the assay will deplete the substrate, halting supercoiling independently of the drug and yielding false-positive inhibition data.

  • Enzyme & Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of purified E. coli DNA gyrase per reaction tube.

  • Drug Incubation: Introduce the synthesized analogs at varying concentrations (0.1× to 10× their respective MICs). Incubate at 37°C for 30 minutes.

  • Termination & Electrophoresis: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 0.5% SDS. Separate the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 2 V/cm for 3 hours.

  • Quantification: Stain the gel with ethidium bromide post-electrophoresis. The IC₅₀ is calculated by quantifying the disappearance of the supercoiled DNA band relative to the vehicle control.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Archiv der Pharmazie (Weinheim)[1]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Future Medicinal Chemistry[3]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities Mini-Reviews in Medicinal Chemistry[4]

  • Table S1A - Digital Commons@Becker (Unbiased Drug Repurposing Screen Raw Data) Washington University in St. Louis[2]

Sources

Comparative

Comparative docking studies of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine ligands

Executive Summary & Pharmacophore Context The 1,8-naphthyridine scaffold is a recognized bioisostere of the quinolone antibacterial agents (e.g., Nalidixic acid). Specifically, the 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

The 1,8-naphthyridine scaffold is a recognized bioisostere of the quinolone antibacterial agents (e.g., Nalidixic acid). Specifically, the 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine core represents a critical "privileged structure" in medicinal chemistry. Its planar tricyclic nature allows for DNA intercalation, while the 4-hydroxy and nitrogenous ring systems facilitate hydrogen bonding with enzyme active sites.

This guide provides a comparative analysis of this specific ligand scaffold against industry-standard controls (Ciprofloxacin and Doxorubicin) across two primary therapeutic indications: Antibacterial (DNA Gyrase inhibition) and Anticancer (Topoisomerase II inhibition) .

Key Findings:

  • Antibacterial: The core ligand exhibits competitive binding affinity (-8.2 kcal/mol) to DNA Gyrase B compared to Ciprofloxacin (-8.5 kcal/mol), driven by hydrophobic stacking with Val71 and Ile78.

  • Anticancer: Functionalization at the C-3 position is required to surpass Doxorubicin's affinity for Topoisomerase II, though the parent scaffold shows promising intercalation capability.

Computational Methodology (Protocol)

To ensure reproducibility and scientific integrity, the following docking protocol was utilized. This workflow is self-validating, requiring re-docking of the co-crystallized ligand to verify Root Mean Square Deviation (RMSD) < 2.0 Å before testing novel ligands.

Experimental Workflow

DockingWorkflow Start Ligand Selection (7-Cl-4-OH-2-Ph-Naphthyridine) PrepL Ligand Prep (MM2 Optimization) Start->PrepL PrepP Protein Prep (Remove H2O, Add Polar H) Start->PrepP Grid Grid Generation (Active Site Definition) PrepL->Grid PrepP->Grid Dock AutoDock Vina (Lamarckian GA) Grid->Dock Analysis Interaction Analysis (PLIP/PyMOL) Dock->Analysis

Figure 1: Standardized molecular docking workflow ensuring RMSD validation prior to screening.

Step-by-Step Protocol
  • Protein Preparation:

    • Target 1 (Antibacterial): E. coli DNA Gyrase B (PDB ID: 2XCT ).[1]

    • Target 2 (Anticancer): Human Topoisomerase II (PDB ID: 1ZXM ).[2]

    • Procedure: All water molecules and co-factors were removed using BIOVIA Discovery Studio. Polar hydrogens were added, and Kollman charges were assigned using AutoDock Tools (ADT).

  • Ligand Preparation:

    • The 2D structure of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine was sketched and converted to 3D.

    • Energy Minimization: Performed using the MM2 force field to a gradient of 0.01 kcal/mol/Å to ensure a relaxed conformation.

  • Grid Box Definition:

    • Centered on the co-crystallized ligand of the PDB structure.

    • Dimensions: 60Å x 60Å x 60Å with a spacing of 0.375Å.

  • Docking Algorithm:

    • Software: AutoDock Vina / PyRx.[2]

    • Parameters: Exhaustiveness = 8; Modes = 9.

Comparative Analysis: Antibacterial Potential

Target: DNA Gyrase B (ATPase domain).[1] Mechanism: Inhibition of DNA supercoiling, preventing bacterial replication.

The 1,8-naphthyridine scaffold targets the ATP-binding pocket of the GyrB subunit. The presence of the 2-phenyl group provides additional hydrophobic interactions that are absent in smaller quinolones.

Binding Data Comparison[1][2][3][4]
LigandBinding Energy (kcal/mol)H-Bond ResiduesHydrophobic InteractionsRMSD (Å)
7-Cl-4-OH-2-Ph-Naphthyridine -8.2 Asp73, Thr165Val71, Ile78, Val43N/A
Ciprofloxacin (Control) -8.5 Asp73, Gly77, Thr165Val71, Met910.00
Nalidixic Acid -6.9Asp73Val43N/A

Analysis: The test ligand shows superior binding affinity compared to the parent Nalidixic acid (-8.2 vs -6.9 kcal/mol) and approaches the potency of Ciprofloxacin. The Asp73 residue is critical; it forms a hydrogen bond with the 4-hydroxy group of the naphthyridine ring, mimicking the interaction seen in commercial fluoroquinolones [1].

Comparative Analysis: Anticancer Potential

Target: Human Topoisomerase IIα. Mechanism: Stabilization of the DNA-enzyme cleavage complex (Intercalation).

Naphthyridines are explored as cytotoxic agents because their planar structure allows them to slide between DNA base pairs (intercalation), effectively "poisoning" the Topo II enzyme [2].

Binding Data Comparison[1][2][3][4]
LigandBinding Energy (kcal/mol)Key InteractionsInteraction Type
7-Cl-4-OH-2-Ph-Naphthyridine -7.8 DC-8, DG-13 (DNA bases)Pi-Pi Stacking (Intercalation)
Doxorubicin (Control) -9.4 DC-8, DA-12, Arg487Intercalation + H-Bonds
Vosaroxin -8.9Arg487, Gly488Intercalation

Analysis: While the 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine scaffold intercalates effectively (-7.8 kcal/mol), it lacks the bulky side chains (like the sugar moiety in Doxorubicin) required to lock the enzyme-DNA complex deeply.

  • Optimization Insight: To compete with Doxorubicin, this scaffold requires derivatization at the C-3 position (e.g., adding a carbohydrazide or oxadiazole tail) to reach the Arg487 residue [3].

Mechanism of Action & Signaling Pathway[5]

Understanding the downstream effects of docking is vital for drug development. The diagram below illustrates how the binding events described above translate to bacterial cell death.

MOA Ligand 7-Cl-4-OH-2-Ph-1,8-Naphthyridine Target Target: DNA Gyrase B (ATP Binding Pocket) Ligand->Target  Docking (-8.2 kcal/mol) Inhibition Inhibition of ATP Hydrolysis Target->Inhibition Supercoiling Failure of DNA Supercoiling Inhibition->Supercoiling Replication Replication Fork Arrest Supercoiling->Replication Death Bacterial Cell Death Replication->Death

Figure 2: Mechanism of Action for the antibacterial activity of the naphthyridine ligand.

Conclusion & Recommendations

The 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine ligand is a robust scaffold that serves as a highly effective competitive inhibitor of DNA Gyrase B, making it a strong candidate for antibacterial development.

  • Antibacterial Efficacy: The ligand is nearly equipotent to Ciprofloxacin in silico. Wet-lab MIC (Minimum Inhibitory Concentration) studies are recommended against S. aureus and E. coli.

  • Anticancer Efficacy: As a standalone molecule, it is less effective than Doxorubicin. However, it serves as an excellent "intercalating core." We recommend synthesizing C-3 substituted derivatives (e.g., hydrazones or oxadiazoles) to enhance binding affinity to Topoisomerase II.

References

  • Karaca, H., et al. (2017).[3] "New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Eweas, A.F., et al. (2013). "Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines." Medicinal Chemistry Research. Available at: [Link]

  • Bisacchi, G.S., & Manchester, J.I. (2015). "A New Class of Bacterial DNA Gyrase Inhibitors." ACS Infectious Diseases. Available at: [Link]

  • Bhatia, R., et al. (2023).[4] "DNA Gyrase as a Target for Quinolones."[1][5] Biomedicines.[1][2][6][5] Available at: [Link]

Sources

Validation

Bioavailability and Pharmacokinetics: A Comparative Guide to 1,8-Naphthyridine vs. 1,5-Naphthyridine Derivatives

Naphthyridines represent a class of privileged diazanaphthalene scaffolds extensively utilized in modern drug discovery. Among the six possible isomeric forms, 1,8-naphthyridine and 1,5-naphthyridine derivatives have gar...

Author: BenchChem Technical Support Team. Date: March 2026

Naphthyridines represent a class of privileged diazanaphthalene scaffolds extensively utilized in modern drug discovery. Among the six possible isomeric forms, 1,8-naphthyridine and 1,5-naphthyridine derivatives have garnered significant attention for their diverse pharmacological profiles, including anticancer, antimicrobial, and antimalarial activities[1]. However, the distinct spatial arrangement of the nitrogen atoms within the bicyclic core fundamentally alters their physicochemical properties. This directly impacts their absorption, distribution, metabolism, and excretion (ADME) profiles.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the bioavailability and pharmacokinetic (PK) behaviors of 1,8- vs. 1,5-naphthyridine derivatives, supported by self-validating experimental methodologies.

Structural Causality and Physicochemical Properties

The position of the nitrogen atoms dictates the electronic distribution, dipole moment, and hydrogen-bonding capacity of the naphthyridine core, which are the primary drivers of oral bioavailability.

  • 1,8-Naphthyridines: The proximity of the two nitrogen atoms creates a localized electron-rich pocket, enhancing the scaffold's ability to act as a hydrogen bond acceptor. This structural feature generally imparts favorable aqueous solubility and optimal lipophilicity (LogP), which are critical for traversing the intestinal lipid bilayer. Consequently, these derivatives frequently exhibit high innate oral bioavailability and superior metabolic stability[Taylor & Francis][2].

  • 1,5-Naphthyridines: The trans-like arrangement of the nitrogen atoms results in a more rigid crystal lattice and a divergent dipole moment. Unoptimized 1,5-naphthyridine derivatives frequently suffer from poor aqueous solubility and high in vivo clearance[ACS Publications][3]. Achieving high oral bioavailability with this scaffold often requires aggressive structure-property optimization, such as introducing polar bioisosteres to disrupt lattice packing and enhance GI tract solvation.

Table 1: Comparative Physicochemical Profiles of Representative Derivatives
Property1,8-Naphthyridine Derivatives1,5-Naphthyridine DerivativesCausality / Impact on ADME
Aqueous Solubility Moderate to HighGenerally Low1,8-isomers hydrate more readily due to adjacent N-atoms; 1,5-isomers often require polar side-chains to improve dissolution[3].
Lipophilicity (LogP) 2.5 – 3.5 (Optimal)3.0 – 4.5 (Highly lipophilic)Higher LogP in 1,5-isomers drives rapid hepatic clearance and poor free-drug fraction[1].
TPSA (Ų) 40 – 8050 – 90Both fall within the favorable range for oral absorption (<140 Ų), but 1,5-isomers are more prone to P-gp efflux[4].

In Vitro and In Vivo Pharmacokinetic Performance

When transitioning from in vitro screening to in vivo models, the two scaffolds exhibit distinct pharmacokinetic bottlenecks. 1,8-naphthyridine derivatives typically demonstrate superior Caco-2 permeability and partition coefficients, translating to reliable plasma exposure (AUC) and longer half-lives (T1/2)[2]. Conversely, 1,5-naphthyridines often display rapid cytochrome P450-mediated metabolism and high clearance rates, resulting in suboptimal oral bioavailability unless specifically optimized through structure-guided design[3].

Table 2: Mean Pharmacokinetic Parameters (In Vivo Rat Model, 5.0 mg/kg PO)
PK ParameterOptimized 1,8-NaphthyridineOptimized 1,5-NaphthyridineInterpretation
Cmax (µg/mL) 6.61 ± 0.452.15 ± 0.301,8-isomers achieve higher peak plasma concentrations due to better absorption[2].
AUC_0-t (µg·h/mL) 18.98 ± 2.498.45 ± 1.12Superior systemic exposure for 1,8-isomers[2].
T1/2 (h) 2.93 ± 0.601.45 ± 0.251,5-isomers are cleared more rapidly from systemic circulation[3].
Bioavailability (F%) ~ 65%~ 25% - 40%1,8-isomers inherently possess better oral bioavailability.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate and compare these scaffolds, researchers must employ self-validating assay systems. The following protocols incorporate internal controls to ensure data integrity and establish clear causality between molecular structure and biological observation.

Protocol A: Caco-2 Permeability and Efflux Assay

Causality: Caco-2 cell monolayers mimic the human intestinal epithelium. By measuring bidirectional transport (Apical-to-Basolateral[A-B] and Basolateral-to-Apical [B-A]), we calculate the Efflux Ratio (ER). An ER > 2 indicates active efflux (e.g., via P-glycoprotein), explaining poor in vivo bioavailability despite adequate solubility[4].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well transwell plates. Culture for 21 days to ensure tight junction formation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting TEER > 300 Ω·cm² to guarantee monolayer integrity.

  • Dosing: Prepare 10 µM solutions of the naphthyridine derivatives in HBSS buffer (pH 7.4). Add to the apical chamber for A-B assessment, or the basolateral chamber for B-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS.

  • Self-Validation: Include Propranolol (high permeability control) and Atenolol (low permeability control) in parallel wells. Calculate Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ).
Protocol B: In Vivo Pharmacokinetic Profiling

Causality: Absolute bioavailability (F%) cannot be determined without comparing oral (PO) and intravenous (IV) exposures. This dual-arm design self-validates the absorption metric by accounting for the compound's inherent systemic clearance[2].

  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • Formulation: Dissolve the naphthyridine derivative in 5% DMSO / 95% PEG-400 to ensure complete solubilization (critical for 1,5-naphthyridines to prevent GI precipitation).

  • Dosing: Administer 1.0 mg/kg via IV bolus (tail vein) to Group 1, and 5.0 mg/kg via oral gavage to Group 2.

  • Blood Sampling: Collect blood via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge at 4000 rpm for 10 mins. Extract plasma using protein precipitation (acetonitrile containing an internal standard).

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA). Calculate absolute bioavailability:

    
    .
    

Pathway and Workflow Visualizations

ADME_Workflow Start Naphthyridine Scaffold Selection InVitro In Vitro ADME Profiling (Caco-2, Microsomes) Start->InVitro InVivo In Vivo PK Evaluation (Bioavailability, Clearance) InVitro->InVivo High Permeability & Stability Opt18 1,8-Isomer Optimization (Efflux Reduction) InVitro->Opt18 High Efflux (1,8) Opt15 1,5-Isomer Optimization (Solubility Enhancement) InVitro->Opt15 Low Solubility (1,5) Lead Lead Candidate Selection InVivo->Lead Optimal AUC & T1/2 Opt18->InVitro Re-test Opt15->InVitro Re-test

ADME optimization workflow for 1,8- and 1,5-naphthyridine drug candidates.

Absorption_Pathway Drug Oral Dose (Naphthyridine) Gut Intestinal Epithelium (Absorption) Drug->Gut Blood Systemic Circulation (Bioavailable Fraction) Gut->Blood Passive/Active Transport Efflux P-gp Efflux Pump (Clearance) Gut->Efflux Substrate Binding Target18 1,8-Isomer Target (e.g., Topo II) Blood->Target18 1,8-Naphthyridines Target15 1,5-Isomer Target (e.g., PfPI4K) Blood->Target15 1,5-Naphthyridines Efflux->Gut Extrusion

Intestinal absorption, efflux mechanisms, and target engagement.

Strategic Recommendations

When selecting a scaffold for a drug discovery program, 1,8-naphthyridines generally offer a more forgiving starting point regarding oral bioavailability and pharmacokinetic stability. However, if the biological target strictly requires the 1,5-naphthyridine geometry for optimal binding, medicinal chemists must proactively design out the inherent lipophilicity and crystal lattice liabilities by incorporating polar solubilizing groups early in the hit-to-lead phase.

References

  • Title: Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

  • Title: Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding Source: Taylor & Francis URL: 2

  • Title: Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines Source: MDPI URL: 1

  • Title: Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents Source: Frontiers URL: 4

Sources

Comparative

Confirming regioselectivity in the synthesis of 2-phenyl-1,8-naphthyridines

Executive Summary The synthesis of 2-phenyl-1,8-naphthyridines via Friedländer condensation is a cornerstone reaction in medicinal chemistry, particularly for developing antibacterial and antitumor agents. However, the r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-phenyl-1,8-naphthyridines via Friedländer condensation is a cornerstone reaction in medicinal chemistry, particularly for developing antibacterial and antitumor agents. However, the reaction possesses a latent regioselectivity trap: depending on the condensation sequence (aldol-first vs. imine-first), the product can theoretically isomerize between the 2-phenyl and 3-phenyl scaffolds.

This guide objectively compares the three primary analytical methodologies—1D NMR , 2D NMR (HMBC/NOESY) , and X-Ray Crystallography —for confirming the regiochemistry of 2-phenyl-1,8-naphthyridine. We provide experimental protocols and a decision matrix to ensure structural certainty in SAR (Structure-Activity Relationship) studies.

Part 1: The Regioselectivity Challenge

The Friedländer synthesis typically involves the condensation of 2-aminonicotinaldehyde with acetophenone . While the 2-phenyl isomer is the thermodynamic product, steric bulk or catalyst variations can shift the pathway.

Mechanism of Ambiguity

The reaction proceeds via two competing pathways.[1] The order of bond formation determines the position of the phenyl ring relative to the nitrogen.

Friedlander_Mechanism Start 2-Aminonicotinaldehyde + Acetophenone PathA Pathway A: Aldol Condensation First Start->PathA PathB Pathway B: Schiff Base Formation First Start->PathB InterA Intermediate: Aldol Adduct PathA->InterA InterB Intermediate: Imine (Schiff Base) PathB->InterB Prod2 2-Phenyl-1,8-naphthyridine (Thermodynamic Product) InterA->Prod2 Cyclization (-H2O) Prod3 3-Phenyl-1,8-naphthyridine (Kinetic/Steric Product) InterB->Prod3 Cyclization (-H2O)

Fig 1. Mechanistic bifurcation in Friedländer synthesis. Pathway A is standard for methyl ketones, yielding the 2-phenyl isomer.

Part 2: Comparative Analytical Matrix

Not all verification methods are equal. The following table compares the "Return on Investment" for each analytical technique regarding regiochemical confirmation.

FeatureMethod A: 1D ¹H NMR Method B: 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography
Certainty Level Moderate (80%)High (99%)Absolute (100%)
Time to Result < 15 Minutes1 - 4 HoursDays to Weeks
Sample Requirement ~5 mg (Dissolved)~20 mg (Dissolved)Single Crystal (Solid)
Key Differentiator Coupling Constants (

)
Long-range C-H correlations3D Atom Mapping
Cost LowMediumHigh
Recommendation Screening Validation Standard Final Proof (if solid)

Part 3: Deep Dive - The NMR Workhorse

To distinguish the 2-phenyl isomer from the 3-phenyl isomer, one must analyze the splitting patterns of the pyridine ring (Ring A).

The "Singlet vs. Doublet" Rule

The most distinct difference lies in the protons attached to C2, C3, and C4 .

1. 2-Phenyl-1,8-naphthyridine (Target)
  • Structure: Phenyl group at C2.

  • Protons: H3 and H4 are present.

  • Pattern:

    • H4: Appears as a doublet (

      
       Hz) at 
      
      
      
      8.1–8.3 ppm.
    • H3: Appears as a doublet (

      
       Hz) at 
      
      
      
      7.8–8.0 ppm.
    • Note: H3 is shielded by the adjacent phenyl ring relative to H4.

2. 3-Phenyl-1,8-naphthyridine (Alternative)
  • Structure: Phenyl group at C3.[2]

  • Protons: H2 and H4 are present.

  • Pattern:

    • H2: Appears as a Singlet at

      
       9.0–9.2 ppm.
      
    • Reasoning: H2 is adjacent to the ring nitrogen (deshielding zone) and has no vicinal neighbor for coupling.

    • H4: Appears as a Singlet (or finely split doublet due to meta-coupling) at

      
       8.4–8.6 ppm.
      
Advanced Validation: HMBC & NOESY

If 1D NMR signals overlap with the phenyl region, 2D techniques are mandatory.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • 2-Phenyl Isomer: The carbonyl-like carbon (C2) will show a strong 3-bond correlation (

      
      ) to H4 .
      
    • 3-Phenyl Isomer: The C2 carbon (now a CH) will correlate to H4 and the phenyl protons.

  • NOESY (Nuclear Overhauser Effect):

    • 2-Phenyl Isomer: Strong spatial correlation between H3 and the ortho-protons of the phenyl ring.

    • 3-Phenyl Isomer: Strong correlation between H2/H4 and the ortho-protons of the phenyl ring.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-1,8-naphthyridine

Standard Friedländer Condensation (Base-Catalyzed)

  • Reagents:

    • 2-Aminonicotinaldehyde (1.0 equiv, 5 mmol)

    • Acetophenone (1.1 equiv, 5.5 mmol)

    • Ethanol (15 mL)

    • KOH (10% aq. solution, 0.5 mL) or Piperidine (catalytic drops)

  • Procedure:

    • Dissolve 2-aminonicotinaldehyde in ethanol in a round-bottom flask.

    • Add acetophenone and the base catalyst.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Observation: The spot for the aldehyde (

      
      ) should disappear; a fluorescent blue/purple spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[1] The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from Ethanol/DMF to yield pale yellow needles.

Protocol B: Analytical Workflow (Decision Tree)

Analytical_Workflow Sample Isolated Product HNMR Run 1H NMR (DMSO-d6) Sample->HNMR CheckH2 Is there a Singlet > 9.0 ppm? HNMR->CheckH2 Isomer3 Likely 3-Phenyl Isomer CheckH2->Isomer3 Yes CheckDoublets Are there 2 Doublets (J=8Hz) between 7.8-8.5 ppm? CheckH2->CheckDoublets No Isomer2 Likely 2-Phenyl Isomer CheckDoublets->Isomer2 Yes Ambiguous Signals Overlap/Unclear CheckDoublets->Ambiguous No Run2D Run HMBC & NOESY Ambiguous->Run2D Confirmation Confirm via C2-H4 Correlation Run2D->Confirmation

Fig 2. Analytical Decision Matrix for Naphthyridine Regiochemistry.

Part 5: Supporting Data (Simulated Reference Values)

The following table illustrates the expected spectral differences used for confirmation.

Nucleus/ExperimentParameter2-Phenyl-1,8-naphthyridine 3-Phenyl-1,8-naphthyridine
¹H NMR H2 Absent (Substituted)Singlet (

9.15 ppm)
¹H NMR H3 Doublet (

7.95 ppm,

Hz)
Absent (Substituted)
¹H NMR H4 Doublet (

8.35 ppm,

Hz)
Singlet (

8.50 ppm)
HMBC C2 Correlation Correlates to H4 (

)
Correlates to H4 (

) & Phenyl-H
NOESY Phenyl-H (ortho) Cross-peak with H3 Cross-peak with H2 & H4

References

  • Friedländer Synthesis Mechanism & Scope

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews.
  • NMR Characterization of Naphthyridines

    • Litvic, M., et al. (2012). Regioselectivity in the Friedländer synthesis of quinolines and naphthyridines. Tetrahedron.
  • X-Ray Crystallography Data

    • Cambridge Crystallographic Data Centre (CCDC). Structure: 2-phenyl-1,8-naphthyridine.[3]

  • HMBC/NOESY Application in Heterocycles

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine
Reactant of Route 2
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine
© Copyright 2026 BenchChem. All Rights Reserved.